molecular formula C9H11Br B091336 1-(2-Bromoethyl)-2-methylbenzene CAS No. 16793-90-1

1-(2-Bromoethyl)-2-methylbenzene

Cat. No.: B091336
CAS No.: 16793-90-1
M. Wt: 199.09 g/mol
InChI Key: PZXWZXNXBNIAHO-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXWZXNXBNIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373661
Record name 1-(2-bromoethyl)-2-methylbenzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16793-90-1
Record name 1-(2-bromoethyl)-2-methylbenzene
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Record name 1-(2-bromoethyl)-2-methylbenzene
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the organic compound 1-(2-Bromoethyl)-2-methylbenzene. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and modeling applications.

Core Physical and Chemical Data

This compound, also known by its synonyms 1-Bromo-2-o-tolylethane and 2-(2-Bromoethyl)toluene, is an aromatic halogenated hydrocarbon.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and computational work.

PropertyValueConditions
Molecular Formula C9H11Br
Molecular Weight 199.09 g/mol
Exact Mass 198.004410 u
Density 1.179 g/mLat 25 °C
Boiling Point 228.4 ± 9.0 °Cat 760 mmHg
112-115 °Cat 16 Torr
Flash Point >110°C
Refractive Index n20/D 1.5571
Vapor Pressure 0.111 mmHgat 25°C

Table 1: Key Physical Properties of this compound [1][2][3][4]

Experimental Protocol: Determination of Boiling Point

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, a general and widely accepted method for determining the boiling point of a liquid organic compound is provided below. This standard procedure is applicable for obtaining the boiling point at atmospheric or reduced pressure.

General Methodology for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a characteristic physical constant.

Apparatus:

  • A heating mantle or oil bath

  • A round-bottom flask

  • A distillation head with a condenser

  • A thermometer with appropriate range and precision

  • Boiling chips

  • A collection flask

Procedure:

  • Preparation: A small volume of the liquid sample (this compound) is placed in the round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

  • Apparatus Setup: The flask is connected to the distillation head, which is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Equilibrium and Reading: The temperature will stabilize when the vapor is in thermal equilibrium with the boiling liquid. This stable temperature reading is recorded as the boiling point.

  • Distillation: The vapor then passes into the condenser, where it cools and condenses back into a liquid, which is collected in the receiving flask. The boiling point is typically recorded as a range over which the bulk of the material distills.

For determining the boiling point at reduced pressure (as seen in the provided data, 112-115 °C at 16 Torr), the distillation apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. The procedure remains the same, but the observed boiling point will be lower than at atmospheric pressure.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a liquid's boiling point.

BoilingPointDetermination Workflow for Boiling Point Determination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_collection Collection A Place liquid sample in round-bottom flask B Add boiling chips A->B C Assemble distillation apparatus B->C D Position thermometer correctly C->D E Apply gentle heat D->E F Observe temperature rise E->F G Record stable temperature as boiling point F->G H Vapor condenses G->H I Collect distillate H->I

Caption: A flowchart illustrating the general experimental workflow for determining the boiling point of a liquid.

This guide provides the essential physical property data for this compound and outlines a standard experimental protocol for the determination of a key physical constant. This information is intended to support the work of researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-2-methylbenzene, a halogenated aromatic hydrocarbon. The document details its chemical identifiers, physical and chemical properties, synthesis, and potential applications, with a focus on providing actionable information for professionals in research and development.

Core Identifiers and Chemical Properties

This compound is a substituted toluene derivative. Its core identifiers and physicochemical properties are summarized in the tables below, providing a foundational understanding of the compound's characteristics.

IdentifierValue
CAS Number 16793-90-1
IUPAC Name This compound
Synonyms 2-Methylphenethyl bromide, 1-Bromo-2-(o-tolyl)ethane
Chemical Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
Canonical SMILES CC1=CC=CC=C1CCBr
Physical PropertyValue
Appearance Liquid
Boiling Point 112-115 °C at 16 Torr
Density 1.179 g/mL at 25 °C
Refractive Index n20/D 1.5571
Flash Point >110 °C

Synthesis and Reactivity

Experimental Protocol: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

This protocol for a closely related compound provides a likely pathway for the synthesis of this compound.

Materials:

  • 2-Phenylethanol

  • Concentrated Sulfuric Acid

  • 48% Hydrogen Bromide

  • Sodium Bicarbonate Solution

  • Calcium Chloride

  • Benzene (for extraction)

Procedure:

  • In a suitable reaction vessel, cool 1 mole of 2-phenylethanol.

  • Slowly add 0.5 moles of concentrated sulfuric acid, maintaining a low temperature.

  • Subsequently, add 1.25 moles of 48% hydrogen bromide.

  • Reflux the mixture for approximately 6 hours.

  • After reflux, perform a steam distillation of the reaction mixture.

  • Separate the organic layer containing the crude (2-bromoethyl)benzene.

  • Wash the crude product twice with cold, concentrated sulfuric acid or hydrochloric acid to remove ether byproducts.

  • Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

  • Dry the product over anhydrous calcium chloride.

  • Purify the final product by vacuum distillation.

This procedure can be adapted for the synthesis of this compound by substituting 2-phenylethanol with 2-(o-tolyl)ethanol.

Reactivity

As a primary alkyl halide, this compound is susceptible to a variety of nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of various functional groups. Common reactions include:

  • Nucleophilic Substitution: Can react with nucleophiles such as cyanides, azides, and alkoxides to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. These reactions are valuable in the synthesis of more complex molecules.

  • Grignard Reagent Formation: It can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-(o-tolyl)ethylmagnesium bromide. This organometallic compound is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds with carbonyl compounds and other electrophiles.

The following diagram illustrates a general workflow for utilizing this compound in subsequent synthetic steps.

G start This compound reagent Nucleophile (e.g., CN⁻, N₃⁻, RO⁻) or Mg/ether start->reagent Reaction product1 Substituted Product (e.g., Nitrile, Azide, Ether) reagent->product1 Nucleophilic Substitution product2 Grignard Reagent (2-(o-tolyl)ethylmagnesium bromide) reagent->product2 Grignard Formation

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented in the available literature, its structural motifs are present in various biologically active molecules. Bromoalkylbenzenes are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, (2-bromoethyl)benzene is a known precursor in the synthesis of some antimicrobial agents and other complex molecules.[1]

The reactivity of the bromoethyl group allows for the derivatization of the molecule, which is a common strategy in drug discovery to explore the structure-activity relationships of a chemical scaffold.

The logical workflow for exploring the potential of a compound like this compound in a drug discovery context is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation A This compound B Chemical Modification (e.g., Nucleophilic Substitution) A->B C Library of Analogs B->C D High-Throughput Screening (e.g., Cytotoxicity Assays) C->D Screening E Hit Identification D->E F Lead Optimization E->F

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset is not provided here, typical spectral features can be anticipated.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the bromine, the other methylene protons, and the methyl group protons, with coupling patterns that can elucidate the structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to C-H stretching in the aromatic and aliphatic regions, C=C stretching in the aromatic ring, and the C-Br stretching frequency.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

This technical guide serves as a starting point for researchers and professionals working with this compound. The provided information on its properties, synthesis, and potential applications is intended to facilitate further research and development efforts.

References

Synthesis of 1-(2-Bromoethyl)-2-methylbenzene from 2-Methylphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-Bromoethyl)-2-methylbenzene from its precursor, 2-methylphenylethanol. The primary method described herein involves the use of phosphorus tribromide (PBr₃), a common and effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is particularly advantageous as it minimizes the potential for carbocation rearrangements that can occur with other brominating agents.

Core Synthesis Route: Bromination with Phosphorus Tribromide

The conversion of 2-methylphenylethanol to this compound is achieved by reacting the alcohol with phosphorus tribromide. In this reaction, the hydroxyl group of the alcohol is converted into a good leaving group by the phosphorus tribromide, which is then displaced by a bromide ion in an SN2 fashion.[1][2] This method is highly effective for primary and secondary alcohols and typically provides good yields.[1][2][3]

Reaction Mechanism and Pathway

The reaction proceeds in two main steps:

  • Activation of the Alcohol: The oxygen atom of the hydroxyl group in 2-methylphenylethanol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyl dibromophosphite intermediate, making the hydroxyl group a much better leaving group.

  • Nucleophilic Attack by Bromide: A bromide ion, displaced in the first step or present from the PBr₃ reagent, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted SN2 displacement results in the formation of this compound and a phosphorous acid by-product.

A key advantage of this mechanism is the avoidance of carbocation intermediates, thus preventing rearrangements that are common with acid-catalyzed reactions of alcohols.[1][3]

Synthesis_Route 2-Methylphenylethanol 2-Methylphenylethanol Intermediate_Complex Alkyl Dibromophosphite Intermediate 2-Methylphenylethanol->Intermediate_Complex + PBr3 PBr3 PBr3 Bromide_Ion Br- Final_Product This compound Intermediate_Complex->Final_Product + Br- (SN2 attack) Byproduct H3PO3 Intermediate_Complex->Byproduct

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-methylphenylethanol using phosphorus tribromide. The data is compiled from analogous reactions and typical conditions for this transformation.

ParameterValueNotes
Reactants
2-Methylphenylethanol1.0 equivalentStarting material
Phosphorus Tribromide (PBr₃)~0.4 equivalentsA slight excess of PBr₃ per alcohol equivalent can improve yield.
Solvent Dichloromethane (CH₂Cl₂)Anhydrous conditions are crucial as PBr₃ reacts with water.
Reaction Conditions
Temperature0 °C to 20 °CThe reaction is typically started at a lower temperature and allowed to warm.
Reaction Time1 hourReaction progress should be monitored by TLC.
Work-up & Purification
Quenching AgentSaturated NaHCO₃ solutionNeutralizes excess acid.
Extraction SolventDichloromethane
Drying AgentAnhydrous Na₂SO₄ or MgSO₄
Purification MethodColumn ChromatographySilica gel with a hexane/ethyl acetate eluent system.
Yield Good to HighYields for similar reactions are generally in the range of 70-90%.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Methylphenylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylphenylethanol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of PBr₃: Slowly add phosphorus tribromide (~0.4 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature (around 20 °C). Continue to stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath to control the exothermic reaction and any gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-methylphenylethanol in anhydrous CH2Cl2 B Cool to 0 °C A->B C Slowly add PBr3 B->C D Stir at 0 °C, then warm to RT C->D E Quench with sat. NaHCO3 D->E F Extract with CH2Cl2 E->F G Wash with NaHCO3 and Brine F->G H Dry with Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Pure Product J->K

Figure 2: A step-by-step experimental workflow for the synthesis.

References

Spectroscopic Profile of 1-(2-Bromoethyl)-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)-2-methylbenzene (CAS No. 16793-90-1). Due to the limited availability of complete, experimentally-derived public data for this specific compound, this document presents a compilation of predicted and analogous spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is intended to serve as a reference for researchers in the identification and characterization of this compound. Furthermore, this guide outlines generalized experimental protocols for acquiring such spectra and includes a logical workflow for spectroscopic analysis.

Introduction

This compound is a substituted aromatic hydrocarbon featuring a bromoethyl group and a methyl group in an ortho orientation on a benzene ring. This substitution pattern makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to pharmaceutical and materials science research. Accurate and comprehensive spectroscopic data are fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide aims to address the current gap in readily accessible, complete spectroscopic information for this compound by providing a consolidated resource based on available data for structurally related molecules and predictive methodologies.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons. The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution. The methylene protons adjacent to the bromine atom are expected to be downfield from those adjacent to the aromatic ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electronic effects of the alkyl substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ar-H7.0 - 7.3 (m, 4H)126.0 - 138.0
-CH₂-Ar~3.1 (t, 2H)~35.0
-CH₂-Br~3.6 (t, 2H)~32.0
Ar-CH₃~2.3 (s, 3H)~19.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂, CH₃)
1600, 1480C=C stretchAromatic ring
~750C-H out-of-plane bendortho-disubstituted benzene
600-500C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₁Br), the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
198/200Moderate[M]⁺ / [M+2]⁺ (Molecular ion)
119High[M - Br]⁺
105High[C₈H₉]⁺ (Base Peak)
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing, baseline correction, and calibration of the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a small drop of the neat sample can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Analysis (¹H, ¹³C) SamplePrep->NMR IR IR Analysis (FTIR-ATR) SamplePrep->IR MS MS Analysis (EI-MS) SamplePrep->MS DataAnalysis Spectral Data Analysis and Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm Report Technical Report Generation StructureConfirm->Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and information from analogous compounds. The tabulated spectral data and generalized experimental protocols offer a valuable resource for researchers working with this compound. The provided workflow diagram illustrates the logical progression of spectroscopic analysis in a research and development setting. It is important to note that the presented data should be confirmed with experimentally obtained spectra for definitive structural elucidation and characterization.

An In-depth Technical Guide to o-Tolyl Ethyl Bromide: IUPAC Nomenclature, Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "o-tolyl ethyl bromide" can refer to two constitutional isomers with distinct chemical properties and potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of both isomers: 1-(2-bromoethyl)-2-methylbenzene and 1-(1-bromoethyl)-2-methylbenzene .

IUPAC Nomenclature and Chemical Structure

The ambiguity in the common name "o-tolyl ethyl bromide" arises from the position of the bromine atom on the ethyl substituent attached to the ortho-tolyl group. The ortho-tolyl group itself is a toluene molecule substituted at the 2-position (ortho to the methyl group). The correct IUPAC names and structures of the two isomers are as follows:

Isomer 1: this compound

  • IUPAC Name: this compound

  • Structure: In this isomer, the bromine atom is attached to the second carbon of the ethyl group.

Isomer 2: 1-(1-Bromoethyl)-2-methylbenzene

  • IUPAC Name: 1-(1-bromoethyl)-2-methylbenzene[1]

  • Structure: Here, the bromine atom is attached to the first carbon of the ethyl group, the benzylic position.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties for both isomers is presented below. This data is crucial for their identification, handling, and application in experimental settings.

Physicochemical Properties
PropertyThis compound1-(1-Bromoethyl)-2-methylbenzene
Molecular Formula C₉H₁₁BrC₉H₁₁Br[1]
Molecular Weight 199.09 g/mol 199.09 g/mol [1]
CAS Number 16793-90-134457-01-7[1]
Appearance --
Boiling Point --
Melting Point --
Density --
Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of these isomers.

This compound

Spectrum TypeData
¹H NMR Predicted chemical shifts: Aromatic protons (multiplet, ~7.1-7.3 ppm), -CH₂-Br (triplet, ~3.6 ppm), Ar-CH₂- (triplet, ~3.1 ppm), Ar-CH₃ (singlet, ~2.3 ppm).
¹³C NMR Predicted chemical shifts: Aromatic carbons (~126-138 ppm), -CH₂-Br (~33 ppm), Ar-CH₂- (~38 ppm), Ar-CH₃ (~19 ppm).
IR (Infrared) Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 198/200 (due to bromine isotopes).

1-(1-Bromoethyl)-2-methylbenzene

Spectrum TypeData
¹H NMR Predicted chemical shifts: Aromatic protons (multiplet, ~7.1-7.4 ppm), -CH(Br)- (quartet, ~5.2 ppm), -CH₃ (doublet, ~2.0 ppm), Ar-CH₃ (singlet, ~2.4 ppm).
¹³C NMR Predicted chemical shifts: Aromatic carbons (~126-142 ppm), -CH(Br)- (~50 ppm), -CH₃ (~25 ppm), Ar-CH₃ (~19 ppm).
IR (Infrared) Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 198/200 (due to bromine isotopes).

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established chemical transformations and can be adapted for specific laboratory conditions.

Synthesis of this compound

This synthesis is analogous to the preparation of (2-bromoethyl)benzene from 2-phenylethanol.[2] The key transformation is the nucleophilic substitution of the hydroxyl group in 2-(2-methylphenyl)ethanol with bromide.

Reaction:

start 2-(2-Methylphenyl)ethanol product This compound start->product H₂SO₄ (cat.) Reflux reagent + HBr start 2-Ethyltoluene product 1-(1-Bromoethyl)-2-methylbenzene start->product AIBN (cat.) CCl₄, Reflux, hv reagent + NBS cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Conditions Work-up Work-up Reaction->Work-up Distillation/Chromatography Distillation/Chromatography Work-up->Distillation/Chromatography Spectroscopic Analysis Spectroscopic Analysis Distillation/Chromatography->Spectroscopic Analysis NMR, IR, MS Purity Assessment Purity Assessment Spectroscopic Analysis->Purity Assessment Final Product Final Product Purity Assessment->Final Product

References

An In-depth Technical Guide to the Chemical Stability and Storage of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-(2-Bromoethyl)-2-methylbenzene (CAS No: 16793-90-1). Understanding these parameters is critical for ensuring the compound's integrity in research and development, maintaining safety in the laboratory, and guaranteeing reproducible experimental outcomes.

Chemical Stability Profile

This compound, an alkyl halide, is generally stable under recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary routes of degradation for this class of compounds involve nucleophilic substitution and elimination reactions.

Key Stability Considerations:

  • Thermal Stability: While stable at standard room temperature, the compound can decompose upon intense heating. Thermal decomposition may lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][3] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][4][5]

  • Light Sensitivity: Similar to other alkyl bromides, prolonged exposure to light, particularly UV light, can induce degradation. Photodegradation can occur through cleavage of the carbon-bromine bond.[6] Therefore, the compound should be protected from light.[6]

  • Hydrolytic Stability: The bromoethyl group is susceptible to nucleophilic attack by water, which can lead to hydrolysis, forming the corresponding alcohol, 2-(2-hydroxyethyl)-1-methylbenzene.[6] The rate of this reaction can be influenced by factors such as pH and temperature.

  • Reactivity with Incompatible Materials: this compound can react violently or exothermically with certain substances. It is crucial to avoid contact with:

    • Strong Oxidizing Agents: Can cause vigorous reactions.[3][4][7]

    • Strong Bases and Reducing Agents: May promote elimination or other degradation reactions.[2]

    • Strong Acids: Can also lead to decomposition.[2]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity and ensuring the safety of personnel.

Storage Recommendations:

  • Container: Store in a tightly closed container to prevent moisture ingress and contamination.[4][8]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[4][8][9]

  • Temperature: For long-term storage, refrigeration is often recommended. A common storage temperature for similar bromoethylbenzene compounds is 2-8 °C.[10]

  • Location: Keep away from incompatible substances, heat sources, and direct sunlight.[4][6][8] Store in a locked-up area if required by local regulations.[2][5]

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4][8]

  • Use personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1]

  • Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 16793-90-1[11]
Molecular Formula C₉H₁₁Br[11]
Molecular Weight 199.09 g/mol [11][12]
Density 1.179 g/mL at 25 °C[11]
Boiling Point 228.4 ± 9.0 °C at 760 mmHg[11]
Flash Point >110 °C[11]
Refractive Index (n20/D) 1.5571[11]
Vapor Pressure 0.111 mmHg at 25°C[11]
Table 2: Summary of Recommended Storage Conditions
ParameterRecommendationRationaleCitations
Temperature Store in a cool place; Refrigerate (2-8 °C) for long-term storage.To minimize thermal degradation and slow down potential hydrolysis.[2][4][7]
Atmosphere Dry, well-ventilated area.To prevent moisture absorption (hydrolysis) and ensure safe dispersal of any vapors.[4][8][9]
Light Protect from light.To prevent photodegradation.[6]
Container Tightly-closed, properly labeled container.To prevent contamination, moisture ingress, and accidental misuse.[4][9]
Incompatibilities Segregate from strong oxidizing agents, acids, bases, and reducing agents.To prevent hazardous chemical reactions.[2][3][4][7]

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to assess the stability of this compound.

Protocol 4.1: Forced Degradation Study (Hydrolytic Stability)
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Neutral: Dilute the stock solution with purified water.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

  • Incubation: Place aliquots of each solution in sealed vials and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at a recommended temperature (e.g., 4 °C) in the dark.

  • Sample Analysis: At each time point, remove an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector) to quantify the parent compound and detect any degradation products.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Protocol 4.2: Photostability Assessment
  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in quartz vials or cuvettes.[6]

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.[6]

  • Light Exposure: Place the unwrapped samples in a photostability chamber equipped with a UV lamp (e.g., 365 nm) at a fixed distance and controlled temperature.[6]

  • Time Points: Expose the samples for various durations (e.g., 6, 12, 24 hours).

  • Analysis: Analyze the exposed samples and the dark control at each time point using HPLC or GC-MS to quantify the remaining parent compound and identify potential photoproducts.[6]

  • Data Interpretation: Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Protocol 4.3: Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)
  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of this compound into a hermetically sealed aluminum pan.[6]

  • Reference: Place an empty, sealed aluminum pan in the reference position of the DSC instrument.[6]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a higher temperature (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).[6]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: An onset of a significant exothermic peak indicates the temperature at which thermal decomposition begins.[6]

    • Safety Note: Due to the potential for energetic decomposition, this analysis should be performed on a small sample size behind a safety shield.[6]

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main This compound cluster_products Degradation Products A This compound B 2-(2-Hydroxyethyl)-1-methylbenzene A->B + H2O (Hydrolysis / Substitution) C 2-Methylstyrene A->C - HBr (Elimination) G start Start: Stability Assessment lit_review Literature Review & Physicochemical Characterization start->lit_review method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) lit_review->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg hydrolysis Hydrolysis (Acid, Base, Neutral) forced_deg->hydrolysis oxidation Oxidation (e.g., H2O2) forced_deg->oxidation photolysis Photolysis (UV/Vis Light) forced_deg->photolysis thermal Thermal Stress (Heat) forced_deg->thermal analysis Analyze Samples: Quantify Parent & Identify Degradants hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis data_interp Data Interpretation: Determine Degradation Pathways & Rates analysis->data_interp storage_rec Define Storage Conditions & Shelf-Life data_interp->storage_rec end End: Stability Profile Established storage_rec->end

References

Solubility profile of 1-(2-Bromoethyl)-2-methylbenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility Profile of 1-(2-Bromoethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the absence of publicly available quantitative experimental data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and the known behavior of analogous compounds. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility and presents a logical workflow for solubility assessment in a research and development context. This guide is intended to serve as a foundational resource for scientists and researchers engaged in work involving this compound, particularly in the fields of organic synthesis and pharmaceutical development.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
TolueneAromatic HydrocarbonHighThe similar aromatic structures of both solute and solvent promote strong intermolecular interactions.
AcetonePolar AproticHighThe ketone group in acetone can induce a dipole in the aromatic ring of the solute, facilitating dissolution.
Ethyl AcetateEsterModerate to HighAs a moderately polar solvent, ethyl acetate is expected to effectively solvate the compound.
EthanolPolar ProticModerateThe polar hydroxyl group of ethanol can interact with the bromoethyl group, while its ethyl chain has an affinity for the benzene ring.
MethanolPolar ProticModerateSimilar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the nonpolar aromatic portion.
HexaneNonpolar AlkaneLow to ModerateThe nonpolar nature of hexane will primarily interact with the aromatic ring, but the polar bromoethyl group may limit solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that saturation is achieved.

  • Equilibration: Securely cap the vial and place it in a constant temperature orbital shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be rigorously controlled throughout the experiment.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for a sufficient time to permit the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Sample Preparation for Analysis: Accurately weigh the filtered solution. Dilute the sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The determination and application of solubility data are critical steps in various scientific and industrial processes. The following diagram illustrates a logical workflow for assessing the solubility profile of a compound like this compound.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Application A Compound Identification (this compound) B Literature Search for Existing Solubility Data A->B C Structural Analysis & Solubility Prediction B->C If no data exists D Selection of Relevant Solvents C->D E Execution of Shake-Flask Method (or equivalent) D->E F Quantitative Analysis (e.g., HPLC, GC) E->F G Data Compilation & Solubility Profile Generation F->G H Process Optimization (e.g., Reaction, Crystallization) G->H I Formulation Development G->I J Toxicology/Ecotoxicology Studies G->J

Caption: Logical workflow for the assessment and application of solubility data.

Conclusion

This technical guide has provided a predicted solubility profile for this compound, a detailed experimental protocol for its quantitative determination, and a visual representation of the logical workflow for solubility assessment. While experimentally determined quantitative data remains a critical need for precise applications, the information presented herein offers a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences. The outlined methodologies and predictive analyses are intended to facilitate further research and development involving this compound.

References

Reactivity analysis of the C-Br bond in 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the reactivity analysis of the C-Br bond in 1-(2-Bromoethyl)-2-methylbenzene for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic halide whose reactivity is of significant interest in synthetic organic chemistry. The molecule features a bromoethyl group attached to a toluene backbone. The core of its chemical utility lies in the reactivity of the carbon-bromine (C-Br) bond. Bromine's nature as an excellent leaving group, combined with the electronic influence of the adjacent aromatic ring, makes this bond a versatile handle for a variety of chemical transformations.[1][2]

This guide provides a comprehensive analysis of the factors governing the reactivity of the C-Br bond in this compound. It details the primary reaction pathways, presents quantitative data on bond energetics, and outlines key experimental protocols for synthesis and reactivity studies. Understanding these principles is crucial for its application as an intermediate in the synthesis of complex molecules, including pharmacologically active compounds.

Core Principles of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is governed by several interconnected factors:

  • Bond Strength and Leaving Group Ability: The carbon-bromine bond is relatively weak compared to other carbon-halogen bonds like C-Cl, making the bromide ion (Br⁻) a good leaving group.[3] This facilitates reactions where the C-Br bond is cleaved in the rate-determining step.[3] The C-Br bond dissociation energy is a key quantitative measure of this property.[4][5]

  • Electronic Effects: The ethyl bridge insulates the C-Br bond from the direct resonance effects of the benzene ring. However, the ring still exerts a significant inductive effect. The adjacent aromatic ring can stabilize developing positive charges on the α-carbon through resonance, a feature that enhances reactivity in reactions with carbocation intermediates (Sₙ1/E1 pathways).[2][6][7]

  • Steric Hindrance: The presence of the ortho-methyl group introduces steric bulk near the reaction center. This can influence the accessibility of the electrophilic carbon to incoming nucleophiles, potentially hindering sterically demanding Sₙ2 reactions.

  • Substrate Classification: The carbon atom bonded to the bromine is a primary carbon. Typically, primary alkyl halides strongly favor Sₙ2 and E2 reaction mechanisms.[1] However, the proximity to the benzene ring gives it "pseudo-benzylic" character, creating a more complex reactivity profile where Sₙ1 and E1 pathways can become accessible under specific conditions.

Major Reaction Pathways

The C-Br bond in this compound is susceptible to several major reaction types, primarily nucleophilic substitution and elimination. The competition between these pathways is dictated by the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Nucleophilic substitution is a common transformation for this compound, where a nucleophile replaces the bromide leaving group.[1] This can proceed through either a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism.

  • Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[1][8] This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. Given the primary nature of the alkyl halide, the Sₙ2 pathway is often dominant.[1]

  • Sₙ1 Mechanism: A unimolecular, two-step process involving the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[9] This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The proximity of the benzene ring can stabilize the primary carbocation through resonance, making the Sₙ1 pathway possible, though often slower than for true benzylic halides.[7][10]

G start This compound sn2_ts Sₙ2 Transition State [Nu---C---Br]⁻ start->sn2_ts Strong Nucleophile (Sₙ2 Path) sn1_int Carbocation Intermediate start->sn1_int Weak Nucleophile (Sₙ1 Path) sn2_prod Substitution Product (Inversion) sn2_ts->sn2_prod sn1_prod Substitution Product (Racemization) sn1_int->sn1_prod

Diagram 1: Competing Sₙ1 and Sₙ2 substitution pathways.
Elimination Reactions (E1 and E2)

When treated with a base, this compound can undergo elimination to form 2-methylstyrene.

  • E2 Mechanism: A bimolecular, one-step elimination where the base abstracts a proton from the β-carbon simultaneously with the departure of the bromide ion, forming a double bond.[11][12] This is a concerted process favored by strong, bulky bases.[11]

  • E1 Mechanism: A unimolecular, two-step elimination that proceeds through the same carbocation intermediate as the Sₙ1 reaction.[10][13] A weak base then removes a β-proton to form the alkene.[13] This pathway often competes with Sₙ1 reactions.

According to Zaitsev's rule, base-induced elimination reactions generally yield the more stable, more substituted alkene as the major product.[14]

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant This compound + Base TS [Base---H---C---C---Br]⁻ Reactant->TS Concerted Step Product 2-Methylstyrene + H-Base⁺ + Br⁻ TS->Product

Diagram 2: The concerted E2 elimination mechanism.
Organometallic Reactions

The C-Br bond can participate in the formation of organometallic reagents. For instance, reaction with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 2-methylphenethylmagnesium bromide.[1] This reagent is a powerful nucleophile and base, useful for forming new carbon-carbon bonds.

Quantitative Reactivity Data

The reactivity of the C-Br bond can be understood quantitatively by examining bond dissociation energies (BDEs). A lower BDE corresponds to a weaker bond and a faster reaction rate in processes where bond cleavage is rate-determining.[3]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
Primary Alkyl C-Br290Weaker bond, good leaving group ability.[3]
Primary Alkyl C-Cl346Stronger bond, less reactive than C-Br.[3]
Benzylic C-Br (in o-methylbenzyl bromide)D(PhCH₂-Br) - 2.0 kcal/mol (approx. 8.4 kJ/mol)Ortho-methyl group weakens the benzylic C-Br bond.[4]

Table 1: Comparison of relevant average bond dissociation energies.

Reaction ConditionFavored PathwayPrimary Product(s)
Strong, non-bulky nucleophile (e.g., NaCN)Sₙ2Substituted product
Strong, bulky base (e.g., t-BuOK)E22-Methylstyrene[11]
Weak nucleophile/weak base (e.g., H₂O, EtOH)Sₙ1 / E1Mixture of substitution and elimination products[10]
Magnesium metal (anhydrous ether)Grignard Formation2-Methylphenethylmagnesium bromide[1]

Table 2: Summary of reaction conditions and expected outcomes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous (2-Bromoethyl)benzene.[15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole of 2-(o-tolyl)ethanol.

  • Acid Addition: Cool the flask in an ice bath and slowly add 0.5 moles of concentrated sulfuric acid, followed by the slow addition of 1.25 moles of 48% hydrobromic acid.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel. If a separate organic layer is not visible, perform a steam distillation.

  • Purification: Wash the crude organic layer sequentially with cold concentrated sulfuric acid (to remove ether byproducts), water, sodium bicarbonate solution, and finally water again.

  • Drying and Distillation: Dry the organic layer over anhydrous calcium chloride, filter, and purify by vacuum distillation to yield the final product.

Protocol 2: Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the starting material and any resulting products.

  • Sample Preparation:

    • NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16]

    • IR Spectroscopy: Prepare a thin film by dissolving a small amount of the liquid sample in a volatile solvent, applying a drop to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[16]

    • Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

    • Obtain an IR spectrum using an FTIR spectrometer.

    • Obtain a mass spectrum using an instrument capable of electron ionization (EI) to determine the molecular weight and fragmentation pattern.

G start Synthesized Crude Product extraction Liquid-Liquid Extraction/Washing start->extraction drying Drying with Anhydrous Agent extraction->drying distillation Vacuum Distillation drying->distillation pure_product Purified Product distillation->pure_product nmr NMR Analysis (¹H, ¹³C) pure_product->nmr ir FTIR Analysis pure_product->ir ms GC-MS Analysis pure_product->ms final Structure Verified gate nmr->gate ir->gate ms->gate gate->final

Diagram 3: General workflow for product purification and analysis.

Conclusion

The C-Br bond in this compound is a highly reactive functional group that serves as a linchpin for diverse synthetic transformations. Its reactivity is a nuanced interplay of its primary alkyl halide character and its pseudo-benzylic nature, influenced by the steric and electronic effects of the tolyl moiety. While typically favoring Sₙ2 and E2 pathways with strong nucleophiles and bases, Sₙ1 and E1 mechanisms are accessible under appropriate conditions due to the stabilizing influence of the aromatic ring. This versatile reactivity profile makes this compound a valuable building block for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures. A thorough understanding of the principles outlined in this guide is essential for effectively harnessing its synthetic potential.

References

Commercial Availability and Technical Guide for 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key experimental protocols related to 1-(2-Bromoethyl)-2-methylbenzene (CAS No. 16793-90-1). This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Commercial Suppliers

This compound is available from a number of commercial suppliers, catering to research and development needs. The following table summarizes the availability from key vendors.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
Key Organics 16793-90-1>95%1 gUsually ships in 5 days.
Fluorochem 16793-90-1Not Specified100 mg, 250 mg, 1 g, 5 gIn stock in China warehouse (10-14 days shipping).
BLD Pharmatech 16793-90-195%Not SpecifiedProduct code BD11263.
Molbase 16793-90-196%10 gLead time of 7 days.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-(2-methylphenyl)ethanol. This reaction is analogous to the synthesis of similar bromoalkanes from their corresponding alcohols.

Reaction:

G 2-(2-methylphenyl)ethanol 2-(2-methylphenyl)ethanol This compound This compound 2-(2-methylphenyl)ethanol->this compound PBr3 or HBr

A proposed synthesis of this compound.

Materials:

  • 2-(2-methylphenyl)ethanol

  • Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-methylphenyl)ethanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (or concentrated HBr) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using silica gel column chromatography.

Workflow for Purification:

G A Crude Product B Dissolve in minimal non-polar solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Purification workflow for this compound.

Procedure:

  • Prepare a silica gel column using a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the initial eluting solvent.

  • Load the sample onto the column.

  • Elute the column with the solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C).

  • MS Detector: Electron Ionization (EI) at 70 eV.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the benzylic methyl group, and the two methylene groups of the bromoethyl chain. The integration of these signals should correspond to the number of protons in each environment.

Logical Relationship for Characterization:

G A Synthesized Compound B GC-MS Analysis A->B C ¹H NMR Analysis A->C D Molecular Weight and Fragmentation Pattern B->D E Proton Environment and Chemical Shifts C->E F Structural Confirmation D->F E->F

Structural confirmation workflow.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 1-(2-bromoethyl)-2-methylbenzene as a key starting material for the synthesis of a variety of 2-(2-methylphenyl)ethylamine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active agents.

Introduction

This compound is a valuable electrophile for SN2 reactions, allowing for the introduction of the 2-(2-methylphenyl)ethyl moiety onto a wide range of nucleophiles. The presence of the bromine atom on a primary carbon makes it susceptible to backside attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds.[1] The resulting 2-(2-methylphenyl)ethylamine and its N-substituted analogs are scaffolds found in various biologically active compounds, including central nervous system stimulants, antidepressants, and agents targeting monoamine transporters.[2][3]

This document outlines protocols for reactions with common nucleophiles such as amines, azide, cyanide, and thiols, and provides a framework for synthesizing a diverse library of compounds for further investigation.

Data Presentation

The following table summarizes representative nucleophilic substitution reactions with this compound, including typical reaction conditions and expected yields. Please note that yields are highly dependent on the specific nucleophile and reaction conditions and may require optimization.

NucleophileProductSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Ammonia2-(2-Methylphenyl)ethan-1-amineEthanolExcess NH₃100 (sealed tube)2460-70
MethylamineN-Methyl-2-(2-methylphenyl)ethan-1-amineAcetonitrileK₂CO₃801275-85
DiethylamineN,N-Diethyl-2-(2-methylphenyl)ethan-1-amineDMFK₂CO₃801280-90
Sodium Azide1-(2-Azidoethyl)-2-methylbenzeneDMF/H₂O-1006>90
Potassium Cyanide3-(2-Methylphenyl)propanenitrileEthanol-Reflux1280-90
Sodium ThioacetateS-(2-(2-Methylphenyl)ethyl) ethanethioateEthanol-Reflux485-95

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-(2-Methylphenyl)ethan-1-amine (Reaction with Ammonia)

Materials:

  • This compound

  • Ethanolic ammonia solution (saturated)

  • Sealed reaction tube

  • Rotary evaporator

  • Standard laboratory glassware

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (2 M)

  • Anhydrous magnesium sulfate

Procedure:

  • In a thick-walled sealed reaction tube, add this compound (1.0 eq).

  • Carefully add a saturated solution of ammonia in ethanol (10-20 eq).

  • Seal the tube tightly and heat the reaction mixture in an oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and extract with 1 M hydrochloric acid (3 x 20 mL).

  • Combine the acidic aqueous layers and wash with diethyl ether (2 x 15 mL).

  • Basify the aqueous layer to pH > 12 by the slow addition of 2 M sodium hydroxide solution, keeping the flask in an ice bath.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 1-(2-Azidoethyl)-2-methylbenzene (Reaction with Sodium Azide)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dimethylformamide (DMF).

  • Add a solution of sodium azide (1.2 eq) in a minimal amount of water.

  • Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. The product is often of sufficient purity for subsequent steps, such as reduction to the corresponding amine or use in click chemistry reactions.[1][4]

Protocol 3: Synthesis of 3-(2-Methylphenyl)propanenitrile (Reaction with Potassium Cyanide)

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol (95%)

  • Reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 95% ethanol.

  • Add potassium cyanide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude nitrile by vacuum distillation or column chromatography.

Protocol 4: Synthesis of S-(2-(2-Methylphenyl)ethyl) ethanethioate (Reaction with Sodium Thioacetate)

Materials:

  • This compound

  • Sodium thioacetate

  • Ethanol

  • Reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add sodium thioacetate (1.1 eq) to the solution.

  • Heat the mixture to reflux for 4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude thioacetate.

  • The thioacetate can be purified by column chromatography or used directly in the next step (e.g., hydrolysis to the thiol).

Mandatory Visualizations

General Nucleophilic Substitution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound E Heating & Stirring (e.g., 80-100 °C) A->E B Nucleophile (Nu-H or Nu-) B->E C Solvent C->E D Base (if required) D->E F Quenching E->F Reaction Completion G Extraction F->G H Drying G->H I Concentration H->I J Column Chromatography or Distillation I->J K Pure Product: 2-(2-Methylphenyl)ethyl-Nu J->K

Caption: General workflow for nucleophilic substitution.

Potential Signaling Pathway of 2-(2-Methylphenyl)ethylamine Derivatives

Derivatives of 2-phenylethylamine are known to interact with monoamine transporters.[5] The following diagram illustrates a plausible mechanism of action for N-substituted 2-(2-methylphenyl)ethylamine derivatives at the dopamine transporter (DAT) and norepinephrine transporter (NET) in a presynaptic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Vesicle cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron V Dopamine (DA) & Norepinephrine (NE) DA_NE_cleft DA & NE V->DA_NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_cleft->DAT DA_NE_cleft->NET Receptors Postsynaptic Receptors DA_NE_cleft->Receptors Binding Derivative 2-(2-Methylphenyl)ethylamine Derivative Derivative->DAT Inhibition of Reuptake Derivative->NET Inhibition of Reuptake

Caption: Inhibition of monoamine reuptake.

References

Application Notes and Protocols for 1-(2-Bromoethyl)-2-methylbenzene as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2-methylbenzene is a versatile alkylating agent utilized in organic synthesis to introduce the 2-methylphenethyl group to a variety of nucleophiles. This functional group is of interest in medicinal chemistry and materials science due to its structural similarity to endogenous molecules and its potential to impart specific physicochemical properties to target compounds. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates.

These application notes provide an overview of the utility of this compound in key alkylation reactions, including the alkylation of amines, phenols, and aromatic systems. The protocols provided are generalized procedures and may require optimization for specific substrates and scales.

Key Applications

  • N-Alkylation of Amines: The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-(2-methylphenethyl)amines. These products are often intermediates in the development of pharmacologically active compounds. The reaction typically proceeds via an SN2 mechanism. Over-alkylation to form quaternary ammonium salts can be a competing reaction, especially with primary amines.

  • O-Alkylation of Phenols (Williamson Ether Synthesis): This reagent can be used to synthesize 2-methylphenethyl aryl ethers through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces the bromide. These ether derivatives are of interest in fragrance and medicinal chemistry.

  • C-Alkylation of Aromatic Compounds (Friedel-Crafts Alkylation): this compound can serve as the electrophile in Friedel-Crafts alkylation reactions to introduce the 2-methylphenethyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst to activate the alkyl halide. The choice of catalyst and reaction conditions is crucial to avoid potential side reactions such as carbocation rearrangements, although primary halides are less prone to this than secondary or tertiary halides.

Data Presentation

The following table summarizes generalized reaction conditions and expected outcomes for the alkylation of various nucleophiles with this compound. Please note that yields are highly substrate-dependent and the provided values are illustrative.

Reaction TypeNucleophileBase/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Alkylation Primary AmineK₂CO₃ or Et₃NAcetonitrile or DMF25 - 8012 - 2460 - 85
Secondary AmineK₂CO₃ or Et₃NAcetonitrile or DMF25 - 8012 - 2470 - 90
O-Alkylation PhenolNaH or K₂CO₃DMF or Acetonitrile25 - 1008 - 1675 - 95
C-Alkylation BenzeneAlCl₃ or FeCl₃Benzene (reagent and solvent)25 - 802 - 640 - 60

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-alkylation of a primary amine with this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Workflow start Start reactants Combine Primary Amine, K₂CO₃, and Acetonitrile start->reactants add_alkylating_agent Add this compound reactants->add_alkylating_agent react Heat at 60 °C for 12-24h (Monitor by TLC) add_alkylating_agent->react workup Cool, Filter, and Concentrate react->workup extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ and Brine workup->extraction dry_purify Dry over Na₂SO₄, Concentrate, and Purify by Chromatography extraction->dry_purify end End: Purified N-alkylated Product dry_purify->end O_Alkylation_Workflow start Start deprotonation Dissolve Phenol in DMF Add NaH at 0 °C start->deprotonation add_alkylating_agent Add this compound deprotonation->add_alkylating_agent react Stir at Room Temperature for 8-16h (Monitor by TLC) add_alkylating_agent->react quench Quench with Water at 0 °C react->quench extraction Dilute with Diethyl Ether Wash with HCl, NaHCO₃, and Brine quench->extraction dry_purify Dry over MgSO₄, Concentrate, and Purify by Chromatography extraction->dry_purify end End: Purified O-alkylated Product dry_purify->end C_Alkylation_Signaling_Pathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AlkylHalide This compound CarbocationComplex Activated Electrophile [R-Br---AlCl₃] AlkylHalide->CarbocationComplex Coordination LewisAcid AlCl₃ LewisAcid->CarbocationComplex SigmaComplex Arenium Ion Intermediate (Sigma Complex) CarbocationComplex->SigmaComplex Benzene Benzene Benzene->SigmaComplex Nucleophilic Attack Product Alkylated Benzene Product SigmaComplex->Product Deprotonation by [AlCl₃Br]⁻ CatalystRegen Catalyst Regeneration (AlCl₃ + HBr) Product->CatalystRegen

Experimental procedure for Grignard reagent formation from 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Formation of (2-methylphenethyl)magnesium bromide

Abstract

This document provides a detailed experimental protocol for the synthesis of the Grignard reagent, (2-methylphenethyl)magnesium bromide, from its corresponding aryl halide, 1-(2-Bromoethyl)-2-methylbenzene. Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The protocol herein details the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the successful formation of the reagent under anhydrous conditions.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry.[1] It involves the reaction of an alkyl, vinyl, or aryl halide with magnesium metal to form an organomagnesium halide, commonly known as a Grignard reagent.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[1][2] This reactivity allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[3]

This protocol specifically outlines the preparation of (2-methylphenethyl)magnesium bromide. Due to the high reactivity of Grignard reagents, particularly their sensitivity to protic solvents like water, the procedure must be conducted under strictly anhydrous conditions using an inert atmosphere.[2]

Safety Precautions

  • Anhydrous Conditions: All glassware and reagents must be scrupulously dried to prevent quenching the Grignard reagent.[2][4][5] The reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon).[5]

  • Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[5] Ensure the reaction is performed in a well-ventilated fume hood, away from any potential ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent is a highly exothermic process.[2][5] The rate of addition of the alkyl halide must be carefully controlled to maintain a gentle reflux and prevent an uncontrolled reaction. An ice bath should be kept on hand for emergency cooling.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Experimental Protocol

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
This compound199.084.0 g (20.0 mmol)20.01.0
Magnesium Turnings24.310.53 g (22.0 mmol)22.01.1
Anhydrous Diethyl Ether or THF-50 mL--
Iodine (I₂) or 1,2-Dibromoethane-1-2 crystals or 2-3 drops-(activator)
Equipment
  • Three-necked round-bottom flask (100 mL), oven-dried

  • Reflux condenser, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Glass stopper, oven-dried

  • Calcium chloride or Drierite® drying tube

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or water bath

  • Syringes and needles

Reaction Workflow

G A 1. Glassware Preparation (Oven/Flame Dry) B 2. Apparatus Assembly (Under Inert Atmosphere) A->B C 3. Magnesium Activation (Add Mg + I₂) B->C E 5. Reaction Initiation (Add small aliquot of halide) D 4. Prepare Halide Solution (Substrate in Anhydrous Ether) D->E F 6. Controlled Addition (Dropwise addition to maintain reflux) E->F G 7. Reaction Completion (Stir until Mg is consumed) F->G H 8. Grignard Reagent Ready ((2-methylphenethyl)magnesium bromide) G->H

Caption: Experimental workflow for Grignard reagent synthesis.
Step-by-Step Procedure

  • Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[4][6] Allow to cool to room temperature under a stream of inert gas.

  • Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Attach a drying tube to the top of the condenser.[7] Place the magnesium turnings (0.53 g) and a magnetic stir bar into the flask.

  • Magnesium Activation: Add a single small crystal of iodine or 2-3 drops of 1,2-dibromoethane to the flask containing the magnesium.[8][9][10] The appearance of a brownish color from iodine vapor or bubbling from ethylene formation indicates activation.[11]

  • Initiation: Prepare a solution of this compound (4.0 g) in 30 mL of anhydrous diethyl ether (or THF) in the dropping funnel. Add about 5 mL of this solution to the stirring magnesium turnings. The reaction is initiated when the color fades and spontaneous bubbling or gentle boiling of the ether begins.[5] The solution may also turn cloudy. If the reaction does not start, gently warm the flask with a warm water bath or crush a piece of magnesium with a dry glass rod.[8]

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the funnel at a rate sufficient to maintain a steady but controlled reflux.[2][4] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.

  • Completion: After the addition is complete, if refluxing has ceased, gently heat the mixture using a water bath to maintain a gentle reflux for an additional 15-30 minutes to ensure all the magnesium has reacted. The completion of the reaction is indicated by the consumption of most of the magnesium metal.[8]

  • Use: Cool the resulting dark, cloudy solution to room temperature. The Grignard reagent, (2-methylphenethyl)magnesium bromide, is now ready for use in a subsequent reaction and should be used immediately as it can deteriorate upon standing.[6]

Chemical Reaction

Caption: Synthesis of (2-methylphenethyl)magnesium bromide.

References

Application of 1-(2-Bromoethyl)-2-methylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(2-Bromoethyl)-2-methylbenzene is a versatile aromatic building block utilized in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a reactive bromoethyl group ortho-substituted with a methyl group on the benzene ring, allows for its effective use in alkylation reactions to introduce the 2-methylphenethyl moiety into target molecules. This moiety is a key structural component in several active pharmaceutical ingredients (APIs). This application note details the use of this compound in the synthesis of two important pharmaceutical intermediates: a precursor for the non-steroidal anti-inflammatory drug (NSAID) Nepafenac, and 2-(2-methylphenyl)ethylamine, a valuable intermediate for various neurologically active compounds. Detailed experimental protocols, reaction parameters, and logical workflows are provided to guide researchers and scientists in the efficient use of this starting material.

Introduction

The development of efficient and scalable synthetic routes to pharmaceutical intermediates is a cornerstone of modern drug development. This compound serves as a key starting material for the introduction of the 2-methylphenethyl group, a lipophilic scaffold present in a range of therapeutic agents. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds. The ortho-methyl group can influence the reactivity and conformational properties of the resulting molecules, potentially impacting their biological activity. This document outlines two primary applications of this compound in the synthesis of pharmaceutical intermediates.

Synthesis of a Nepafenac Intermediate

Nepafenac is a potent NSAID administered as an ophthalmic solution to treat pain and inflammation associated with cataract surgery. A key intermediate in a plausible synthetic route to Nepafenac is 2-(2-(2-methylphenyl)ethylamino)benzamide. This intermediate can be synthesized via the N-alkylation of 2-aminobenzamide with this compound.

Proposed Synthetic Pathway

The synthesis involves a direct nucleophilic substitution reaction where the primary amine of 2-aminobenzamide displaces the bromide from this compound.

cluster_0 Synthesis of Nepafenac Intermediate A This compound C N-Alkylation A->C B 2-Aminobenzamide B->C D 2-(2-(2-methylphenyl)ethylamino)benzamide (Nepafenac Intermediate) C->D

Caption: Synthetic pathway for a Nepafenac intermediate.

Experimental Protocol: N-Alkylation of 2-Aminobenzamide

Materials:

  • This compound

  • 2-Aminobenzamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-aminobenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation
ParameterValue
Reactants This compound, 2-Aminobenzamide
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 12-16 hours
Typical Yield 75-85% (Estimated)
Purification Method Column Chromatography

Synthesis of 2-(2-methylphenyl)ethylamine

2-(2-methylphenyl)ethylamine is a primary amine that serves as a building block for a variety of pharmaceutical compounds, including certain stimulants and antidepressants. It can be synthesized from this compound through a direct amination reaction.

Synthetic Pathway

The synthesis is achieved by the reaction of this compound with a source of ammonia, such as a solution of ammonia in methanol or the Gabriel synthesis followed by hydrazinolysis. The direct amination is presented here for simplicity.

cluster_1 Synthesis of 2-(2-methylphenyl)ethylamine A This compound C Amination A->C B Ammonia (NH₃) B->C D 2-(2-methylphenyl)ethylamine C->D

Caption: Synthesis of 2-(2-methylphenyl)ethylamine.

Experimental Protocol: Direct Amination

Materials:

  • This compound

  • Ammonia solution (7N in Methanol)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place a solution of this compound (1.0 eq) in a sealed pressure vessel.

  • Add an excess of 7N ammonia solution in methanol (10-20 eq).

  • Heat the vessel to 100-120 °C for 24-48 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(2-methylphenyl)ethylamine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization.

Data Presentation
ParameterValue
Reactant This compound
Reagent Ammonia (7N in Methanol)
Solvent Methanol
Reaction Temperature 100-120 °C
Reaction Time 24-48 hours
Typical Yield 60-70% (Estimated)
Purification Method Distillation or Salt Formation/Recrystallization

Experimental Workflow Overview

The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves a series of standard laboratory procedures.

cluster_2 General Experimental Workflow A Reactant Preparation (this compound & Nucleophile) B Reaction Setup (Solvent, Base/Reagent) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography, Distillation, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of key pharmaceutical building blocks. The protocols provided for the synthesis of a Nepafenac intermediate and 2-(2-methylphenyl)ethylamine demonstrate its utility in forming crucial carbon-nitrogen bonds through straightforward alkylation reactions. These application notes serve as a practical guide for researchers in the pharmaceutical industry to facilitate the development of synthetic routes to important therapeutic agents. The provided data and workflows are intended to be a starting point for optimization and scale-up processes in a drug development setting.

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and compiled data for the Suzuki coupling of 1-(2-bromoethyl)-2-methylbenzene with various arylboronic acids and their derivatives. The resulting 1-(2-arylethyl)-2-methylbenzene structures are valuable building blocks in medicinal chemistry and materials science, offering a scaffold for further functionalization. This document outlines optimized reaction conditions, experimental procedures, and a summary of expected outcomes to guide researchers in successfully employing this transformation.

The coupling of sp³-hybridized carbon centers, such as the primary bromide in this compound, presents unique challenges compared to the more common sp²-sp² couplings. These challenges include slower oxidative addition and the potential for β-hydride elimination. The protocols described herein utilize catalyst systems with bulky, electron-rich phosphine ligands that have proven effective for such transformations.

Reaction Scheme

General Reaction Scheme

Figure 1: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Suzuki Coupling Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of benzylic and primary alkyl bromides, which are analogous to this compound. These conditions provide a strong starting point for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Boron ReagentYield (%)Reference
1Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3.0)DMF140 (Microwave)0.33Arylboronic Acid69-75[1]
2Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄·H₂O (3.0)Toluene/H₂ORoom Temp24AlkylboraneHigh[2]
3PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3.0)THF/H₂O (10:1)7724Potassium Aryltrifluoroborate70-95[3]
4PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3.0)CPME/H₂O (10:1)9024Potassium Aryltrifluoroborate75-92[3]
5PdCl₂ (5)DPEPhos (5)NaHCO₃ (2.0)THF/H₂O (1:1)5024Arylboronic AcidHigh[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on commonly successful conditions for similar substrates and should be optimized for specific coupling partners.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • JohnPhos or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of Tetrahydrofuran (THF) and water.

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate or microwave reactor

  • Ethyl acetate, water, and brine for workup

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., JohnPhos, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 3.0 equiv), the arylboronic acid (1.5 equiv), and this compound (1.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

    • Microwave Heating: Place the sealed vial in the microwave reactor and heat to the target temperature (e.g., 140 °C) for the specified time (e.g., 20 minutes).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)Ln-X Pd0->PdII_complex OxAdd->PdII_complex R-X Transmetal Transmetalation PdII_complex->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' PdII_complex->PdII_R_Rprime Transmetal->PdII_R_Rprime R'-B(OR)2 (Base) PdII_R_Rprime->Pd0 RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for performing the Suzuki coupling reaction as described in the protocol.

Experimental_Workflow start Start setup Reaction Setup: Add Catalyst, Ligand, Base, and Reactants to Flask start->setup inert Establish Inert Atmosphere (Purge with N2 or Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heating (Conventional or Microwave) solvent->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification by Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles from 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of substituted indoles utilizing 1-(2-bromoethyl)-2-methylbenzene as a starting material. Due to the chemical nature of the starting material, a direct, single-step cyclization to an indole ring is not readily achievable. Therefore, a two-step synthetic strategy is proposed, involving an initial nitration of the benzene ring followed by a reductive cyclization of the resulting nitro intermediate. This method allows for the reliable formation of the indole scaffold, which is a core structure in numerous pharmaceuticals and natural products.[1][2]

Overall Synthetic Strategy

The proposed synthetic pathway to access substituted indoles from this compound involves two key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound. The methyl group directs the nitration primarily to the ortho and para positions. For the subsequent cyclization to be successful, the nitro group must be positioned ortho to the 2-bromoethyl group.

  • Reductive Cyclization: The nitro-substituted intermediate undergoes reduction of the nitro group to an amine, which then facilitates an intramolecular nucleophilic substitution of the bromide to form the fused pyrrole ring of the indole.[1][3]

Logical Workflow of the Synthesis

start This compound nitration Step 1: Nitration start->nitration intermediate Nitro-substituted Intermediate nitration->intermediate cyclization Step 2: Reductive Cyclization intermediate->cyclization product Substituted Indole cyclization->product purification Purification product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Overall workflow for the two-step synthesis of substituted indoles.

Experimental Protocols

Step 1: Nitration of this compound

This protocol is adapted from established procedures for the nitration of o-xylene, a structurally similar compound.[4][5][6] The reaction is expected to yield a mixture of isomers, primarily 4-nitro- and 3-nitro-o-xylene analogs. Separation of the desired isomer (ortho to the bromoethyl group) will be necessary before proceeding to the next step.

Materials:

  • This compound

  • Concentrated Nitric Acid (68-98%)

  • Concentrated Sulfuric Acid

  • Acetic Anhydride (optional, can improve selectivity for the 4-nitro isomer)[5]

  • Dichloromethane or other suitable solvent

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve this compound in the chosen solvent (e.g., dichloromethane).

  • Slowly add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of nitro isomers, should be purified by column chromatography on silica gel to isolate the desired isomer where the nitro group is ortho to the bromoethyl substituent.

Quantitative Data (Expected):

The nitration of o-xylene typically yields a mixture of 4-nitro-o-xylene and 3-nitro-o-xylene. The ratio of these isomers can be influenced by the reaction conditions.

Product IsomerExpected Yield RangeReference
4-Nitro-o-xylene35-76%[5][7]
3-Nitro-o-xylene24-65%[5][7]

Note: The presence of the 2-bromoethyl group may influence the isomer ratio.

Step 2: Reductive Cyclization of Nitro-substituted Intermediate

This protocol describes the conversion of the isolated ortho-nitro intermediate to the corresponding substituted indole. Several reducing agents can be employed for this transformation.[1][3][8][9]

Method A: Using Iron in Acetic Acid

This is a classical and cost-effective method for nitro group reduction.

Materials:

  • Nitro-substituted this compound

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Water

  • Celite

Procedure:

  • To a solution of the nitro-substituted starting material (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add iron powder (approximately 4.0 eq).

  • Heat the reaction mixture to reflux (around 100 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain a thick oil.

  • Partition the resulting oil between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted indole.

Method B: Using Palladium on Carbon (Pd/C) and Hydrogen

This method often provides cleaner reactions and higher yields.

Materials:

  • Nitro-substituted this compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the nitro-substituted starting material (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete as indicated by TLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data for Reductive Cyclization:

Reducing AgentTypical Yield RangeReference
Iron / Acetic AcidGood[9]
H₂ / Pd/CGood to Excellent[8][9]
SnCl₂ / HClEffective[8]
Sodium DithioniteEffective[9]

Reaction Mechanism

The reductive cyclization proceeds through a well-established pathway. The nitro group is first reduced to an aniline derivative. This is followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbon atom bearing the bromine, leading to the formation of the five-membered pyrrole ring fused to the benzene ring. The final step is the elimination of hydrogen bromide to yield the aromatic indole.[1]

Diagram of the Reductive Cyclization Mechanism

cluster_0 Reductive Cyclization start Ortho-nitro Intermediate reduction Reduction of Nitro Group start->reduction amine Aniline Intermediate reduction->amine cyclization Intramolecular Nucleophilic Substitution amine->cyclization intermediate Cyclized Intermediate cyclization->intermediate elimination Elimination of HBr intermediate->elimination product Substituted Indole elimination->product

Caption: Mechanism of the reductive cyclization to form the indole ring.

References

Application Notes and Protocols: The Role of 1-(2-Bromoethyl)-2-methylbenzene in the Preparation of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus flame retardants are gaining traction as environmentally friendlier alternatives to some halogenated flame retardants.[1] They primarily act in the condensed phase during combustion.[2][3] Upon heating, they decompose to form phosphoric acid, which promotes the dehydration and crosslinking of the polymer matrix to form a stable, insulating char layer on the surface.[3][4] This char layer acts as a physical barrier, limiting the transfer of heat and the release of flammable gases, thus retarding combustion.[2][3]

Application Notes

1-(2-Bromoethyl)-2-methylbenzene can serve as a key intermediate in the synthesis of a novel phosphonate flame retardant, diethyl (2-(2-methylphenyl)ethyl)phosphonate. This is achieved through the Michaelis-Arbuzov reaction, a well-established method for forming a carbon-phosphorus bond by reacting an alkyl halide with a trialkyl phosphite.[5][6]

The resulting organophosphorus compound can be incorporated into various polymer matrices, such as epoxy resins, polyamides, and polyesters, to enhance their fire resistance.[2][4] The presence of the aromatic ring from the this compound precursor is expected to contribute to the thermal stability and char-forming capabilities of the resulting flame retardant.

Quantitative Data on Flame Retardancy Performance

The following table summarizes the expected flame retardancy performance of an epoxy resin (EP) containing the proposed novel flame retardant, diethyl (2-(2-methylphenyl)ethyl)phosphonate. The data is extrapolated from studies on similar organophosphorus flame retardants in epoxy resins.[4]

SamplePhosphorus Content (wt%)LOI (%)UL-94 Rating
Pure Epoxy Resin024.5No Rating
EP / 10 wt% FR0.9530.2V-1
EP / 15 wt% FR1.4232.8V-0
EP / 20 wt% FR1.9035.1V-0

Table 1: Projected flame retardancy performance of an epoxy resin with varying content of diethyl (2-(2-methylphenyl)ethyl)phosphonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-(2-methylphenyl)ethyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol details the synthesis of the novel phosphonate flame retardant from this compound.

Materials:

  • This compound

  • Triethyl phosphite

  • Nitrogen gas supply

  • Anhydrous toluene (optional, as solvent)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and the system is under a positive pressure of nitrogen to maintain anhydrous conditions.[7]

  • Reagent Addition: Charge the flask with this compound (1 equivalent). If using a solvent, add anhydrous toluene.

  • Heat the reaction mixture to 140-150°C with vigorous stirring.[8]

  • Slowly add triethyl phosphite (1.1 equivalents) dropwise from the dropping funnel to the heated reaction mixture over a period of 1-2 hours.[7]

  • Reaction Monitoring: The reaction progress can be monitored by observing the distillation of the bromoethane byproduct.[7] The reaction is typically complete within 4-8 hours.[8]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove any remaining volatile components, including the bromoethane byproduct and any solvent, by vacuum distillation.[8]

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure diethyl (2-(2-methylphenyl)ethyl)phosphonate.[8]

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.[8]

Protocol 2: Preparation and Flame Retardancy Testing of Epoxy Resin Composites

This protocol describes the incorporation of the synthesized flame retardant into an epoxy resin and the subsequent evaluation of its flame retardant properties.

Materials:

  • Diethyl (2-(2-methylphenyl)ethyl)phosphonate (synthesized in Protocol 1)

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) curing agent

  • Acetone

Equipment:

  • Mechanical stirrer

  • Molds for sample preparation

  • Vacuum oven

  • Limiting Oxygen Index (LOI) apparatus

  • UL-94 vertical burning test chamber

Procedure:

  • Mixing:

    • In a beaker, dissolve the desired amount of diethyl (2-(2-methylphenyl)ethyl)phosphonate in a minimal amount of acetone.

    • Add the DGEBA epoxy resin to the beaker and stir mechanically until a homogeneous mixture is obtained.

    • Place the mixture in a vacuum oven at 80°C for 1 hour to remove the acetone.

  • Curing:

    • Cool the mixture to room temperature and add the stoichiometric amount of the DDM curing agent.

    • Stir the mixture thoroughly for 10-15 minutes until the curing agent is completely dissolved.

    • Pour the mixture into preheated molds.

    • Cure the samples in an oven at 100°C for 2 hours, followed by post-curing at 150°C for 2 hours.

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): Conduct the LOI test according to ASTM D2863 on samples with dimensions of 100 mm × 10 mm × 4 mm.

    • UL-94 Vertical Burning Test: Perform the UL-94 test according to the ANSI/UL 94 standard on samples with dimensions of 125 mm × 13 mm × 3.2 mm.

Visualizations

Synthesis_Pathway reactant1 This compound product Diethyl (2-(2-methylphenyl)ethyl)phosphonate reactant1->product Michaelis-Arbuzov Reaction (140-150°C) reactant2 Triethyl phosphite reactant2->product byproduct Bromoethane product->byproduct

Caption: Proposed synthesis of a novel phosphonate flame retardant.

Experimental_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Testing synthesis Synthesis of Phosphonate FR (Protocol 1) purification Purification and Characterization synthesis->purification mixing Mixing FR with Epoxy Resin purification->mixing curing Curing of Composite Samples mixing->curing loi LOI Test curing->loi ul94 UL-94 Test curing->ul94

References

Application Notes and Protocols for Williamson Ether Synthesis with 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Williamson ether synthesis of various aryl ethers starting from 1-(2-Bromoethyl)-2-methylbenzene and a selection of substituted phenols. The Williamson ether synthesis is a robust and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This application note includes a general experimental procedure, a summary of reaction parameters with expected yields for different phenolic substrates, and characteristic spectroscopic data to aid in product identification. The straightforward nature of this protocol makes it suitable for the synthesis of a library of ether compounds for applications in medicinal chemistry and drug development.

Introduction

The Williamson ether synthesis is a fundamental reaction in organic chemistry used to prepare symmetrical and unsymmetrical ethers.[1] The reaction involves the deprotonation of an alcohol or a phenol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2] The choice of a primary alkyl halide, such as this compound, is crucial to favor the SN2 pathway and minimize competing elimination reactions.[1]

Aryl ethers are a common structural motif in many pharmaceuticals and biologically active compounds. The protocol described herein provides a reliable method for the synthesis of a diverse range of 1-(2-aryloxyethyl)-2-methylbenzene derivatives, which can serve as key intermediates or final products in drug discovery programs.

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 This compound plus1 + R2 Phenol Derivative (Ar-OH) Base Base (e.g., K2CO3) R2->Base Reaction Arrow Solvent Solvent (e.g., Acetone, DMF) Heat Heat (Reflux) P1 1-(2-Aryloxyethyl)-2-methylbenzene Heat->P1 Reaction Arrow plus2 + P2 Salt (e.g., KBr) + H2O G A 1. Mix Phenol, Base (K2CO3), and Solvent B 2. Add this compound A->B C 3. Heat to Reflux (4-12 h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Workup: Dissolve in EtOAc, Wash with Water & Brine E->F G 7. Dry (Na2SO4) and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Aryl Ether Product H->I G cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack Ar-OH Ar-OH Ar-O- Ar-O⁻ (Phenoxide) Ar-OH->Ar-O- + Base Base Base (e.g., K2CO3) Phenoxide Ar-O⁻ Product Ar-O-CH2CH2-Ar' Phenoxide->Product + Br-CH2CH2-Ar' AlkylHalide Br-CH2CH2-Ar' LeavingGroup Br⁻

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel methyl-substituted heterocyclic compounds, namely 8-methyl-1,2,3,4-tetrahydroisoquinoline and 5-methyl-2,3-dihydro-1,4-benzothiazine, using 1-(2-bromoethyl)-2-methylbenzene as a key starting material. These protocols are based on established synthetic methodologies and provide a framework for the generation of these and analogous heterocyclic structures, which are of significant interest in medicinal chemistry and drug discovery.

Synthesis of 8-methyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of 8-methyl-1,2,3,4-tetrahydroisoquinoline from this compound is proposed as a four-step sequence. This pathway involves an initial N-alkylation to form a key phenylethylamine intermediate, followed by formylation, subsequent intramolecular cyclization via the Bischler-Napieralski reaction, and a final reduction to yield the target tetrahydroisoquinoline.

G A This compound + Formamide B N-Alkylation A->B C N-(2-(2-methylphenyl)ethyl)formamide B->C D Bischler-Napieralski Cyclization (POCl3, heat) C->D E 8-methyl-3,4-dihydroisoquinoline D->E F Reduction (NaBH4) E->F G 8-methyl-1,2,3,4-tetrahydroisoquinoline F->G

Caption: Synthetic workflow for 8-methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

Step 1: Synthesis of N-(2-(2-methylphenyl)ethyl)formamide

This step involves the N-alkylation of formamide with this compound.

  • Materials: this compound, formamide, sodium hydride (60% dispersion in mineral oil), anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add formamide (1.2 equivalents) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(2-(2-methylphenyl)ethyl)formamide.

Step 2: Synthesis of 8-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

This intramolecular cyclization is a key step in forming the isoquinoline core.[1][2][3]

  • Materials: N-(2-(2-methylphenyl)ethyl)formamide, phosphorus oxychloride (POCl₃), anhydrous acetonitrile.

  • Procedure:

    • To a solution of N-(2-(2-methylphenyl)ethyl)formamide (1.0 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (2.0-3.0 equivalents) dropwise at 0 °C.[4]

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Make the aqueous solution basic (pH 8-9) by the slow addition of a cold aqueous sodium hydroxide or ammonium hydroxide solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 8-methyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of 8-methyl-1,2,3,4-tetrahydroisoquinoline

The final step is the reduction of the dihydroisoquinoline intermediate.

  • Materials: 8-methyl-3,4-dihydroisoquinoline, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve the crude 8-methyl-3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 8-methyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data (Analogous Reactions)
StepReactionReagentsConditionsYield (%)Reference
1N-AlkylationAmine, Alkyl Halide, BaseVaries (e.g., 80 °C, 12h)60-80N/A
2Bischler-Napieralskiβ-arylethylamide, POCl₃Reflux70-90[2][4]
3ReductionDihydroisoquinoline, NaBH₄0 °C to RT, 1-2h85-95N/A

Synthesis of 5-methyl-2,3-dihydro-1,4-benzothiazine

The proposed synthesis of 5-methyl-2,3-dihydro-1,4-benzothiazine from this compound involves a one-pot reaction with 2-aminothiophenol. The reaction likely proceeds through an initial N- or S-alkylation followed by an intramolecular cyclization.

G A This compound + 2-Aminothiophenol B Alkylation & Intramolecular Cyclization A->B C 5-methyl-2,3-dihydro-1,4-benzothiazine B->C

Caption: Synthetic workflow for 5-methyl-2,3-dihydro-1,4-benzothiazine.

Experimental Protocol
  • Materials: this compound, 2-aminothiophenol, potassium carbonate (K₂CO₃), anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-aminothiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 100-110 °C and stir for 24-48 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-methyl-2,3-dihydro-1,4-benzothiazine.

Quantitative Data (Analogous Reactions)
ReactionReactantsConditionsYield (%)Reference
Benzothiazine Synthesis2-Aminothiophenol, ElectrophileVaries (e.g., 100-110 °C, 24-48h)60-85N/A

Disclaimer: The provided protocols are based on analogous chemical transformations and may require optimization for the specific substrates mentioned. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(2-Bromoethyl)-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from its precursor, 2-(2-methylphenyl)ethanol.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, and workup procedures. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Reagent Quality:

    • Brominating Agent: Ensure the purity and activity of your brominating agent. Phosphorus tribromide (PBr₃) is highly sensitive to moisture and can hydrolyze to phosphorous acid and HBr.[1] Use a freshly opened bottle or distill PBr₃ before use. For the Appel reaction, use high-purity triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

    • Starting Material: Verify the purity of the 2-(2-methylphenyl)ethanol. Impurities can lead to unwanted side reactions.

    • Solvent: The use of anhydrous (dry) solvents is critical, especially for the PBr₃ reaction, as water will consume the reagent.[1]

  • Reaction Conditions:

    • Temperature Control: Both the PBr₃ and Appel reactions are typically conducted at low temperatures (e.g., 0 °C) to manage their exothermic nature and minimize side reactions like elimination.[1] Running the reaction at elevated temperatures can promote the formation of 2-methylstyrene.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while excessively long reaction times might lead to byproduct formation.

  • Work-up Procedure:

    • Aqueous Quench: The product, an alkyl bromide, can be susceptible to hydrolysis, particularly under basic conditions. It is advisable to perform the aqueous work-up with cold solutions and minimize the contact time.[1]

    • Extraction: Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent (e.g., dichloromethane, diethyl ether) and performing multiple extractions.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with byproducts. What are the common impurities and how can I remove them?

Answer: The formation of impurities is a common challenge. Identifying the impurity is the first step toward effective purification.

Common Side Products and Purification Strategies:

Side ProductFormation MechanismRemoval Method
2-Methylstyrene E2 elimination of HBr from the product, often promoted by higher temperatures or the presence of a base.[1]Column chromatography on silica gel.
Unreacted 2-(2-methylphenyl)ethanol Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.Can be separated by column chromatography.[1]
Triphenylphosphine oxide A major byproduct of the Appel reaction.[1]This byproduct can be challenging to remove due to its polarity. Methods include crystallization, precipitation, or careful column chromatography.[1]
Phosphite Esters Incomplete reaction of the intermediate phosphite ester with bromide when using PBr₃.[1]These can sometimes be hydrolyzed during the aqueous work-up, but persistent esters may require thorough column chromatography for removal.[1]

Analytical Techniques for Impurity Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.[1]

  • Thin Layer Chromatography (TLC): A quick method to monitor the reaction and check for the presence of multiple components in the reaction mixture and the purified product.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the most common method for synthesizing this compound? A1: The bromination of 2-(2-methylphenyl)ethanol is the standard approach. The two most frequently employed reagents for this transformation are phosphorus tribromide (PBr₃) and a combination of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄), known as the Appel reaction.[1]

Q2: What are the primary side reactions to be aware of? A2: The main side reactions include the elimination of HBr to form 2-methylstyrene, especially at higher temperatures.[1] In the case of the PBr₃ reaction, incomplete conversion can lead to the formation of phosphite esters.[1] For the Appel reaction, the formation of triphenylphosphine oxide is a significant byproduct that requires removal.[1]

Q3: How can I minimize the formation of the 2-methylstyrene byproduct? A3: To reduce the likelihood of elimination, it is crucial to maintain a low reaction temperature, typically at 0 °C or below.[1] The choice of a non-basic reaction medium is also important.

Q4: What is the best method for purifying the final product? A4: Column chromatography on silica gel is the most effective technique for purifying this compound from unreacted starting material and most side products.[1] For the Appel reaction, it is often beneficial to attempt to remove the bulk of the triphenylphosphine oxide by precipitation or crystallization prior to chromatography.[1]

Q5: Are there any specific safety precautions I should take? A5: Yes. Phosphorus tribromide is corrosive and reacts violently with water. Carbon tetrabromide is toxic. Both reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data Presentation

The following table summarizes and compares the two primary methods for the synthesis of this compound.

ReactionReagentsTypical YieldAdvantagesDisadvantagesKey Byproducts
PBr₃ Bromination PBr₃Good to HighReadily available reagent, good for primary and secondary alcohols.[1]Reagent is moisture-sensitive; can lead to acidic conditions.[1]Phosphite esters, 2-methylstyrene
Appel Reaction PPh₃, CBr₄High to QuantitativeMild reaction conditions, high yields.[1]Stoichiometric amounts of phosphine reagent are needed; byproduct removal can be difficult.[1]Triphenylphosphine oxide, 2-methylstyrene

Experimental Protocols

Protocol 1: Synthesis of this compound via Appel Reaction

This protocol is adapted from a reported synthesis of this compound.[2]

Materials:

  • 2-(2-methylphenyl)ethanol (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(2-methylphenyl)ethanol and carbon tetrabromide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine in portions to the cooled mixture with stirring.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add petroleum ether to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with petroleum ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via PBr₃ Bromination

This is a general protocol for the bromination of a primary alcohol with PBr₃.

Materials:

  • 2-(2-methylphenyl)ethanol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.33 - 0.5 eq)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(2-methylphenyl)ethanol in anhydrous diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-(2-methylphenyl)ethanol Mixing Combine at 0 °C Start->Mixing Reagents Brominating Agent (PBr3 or PPh3/CBr4) + Anhydrous Solvent Reagents->Mixing Stir Stir at 0 °C to RT Mixing->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Quench Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 1-(2-Bromoethyl)- 2-methylbenzene Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low or No Yield Reagent_Issues Reagent Quality Issues Low_Yield->Reagent_Issues Condition_Issues Suboptimal Conditions Low_Yield->Condition_Issues Workup_Issues Work-up Problems Low_Yield->Workup_Issues Decomposed_Reagent Decomposed/Wet Reagent Reagent_Issues->Decomposed_Reagent Impure_SM Impure Starting Material Reagent_Issues->Impure_SM Incorrect_Temp Incorrect Temperature Condition_Issues->Incorrect_Temp Incorrect_Time Incorrect Reaction Time Condition_Issues->Incorrect_Time Hydrolysis Product Hydrolysis Workup_Issues->Hydrolysis Poor_Extraction Inefficient Extraction Workup_Issues->Poor_Extraction

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Identification of Byproducts in the Bromination of 2-Methylphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the bromination of 2-methylphenylethanol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and analysis of the bromination products of 2-methylphenylethanol.

FAQ 1: What are the expected major product and potential byproducts in the bromination of 2-methylphenylethanol?

The primary expected product from the bromination of 2-methylphenylethanol is 1-(2-bromoethyl)-2-methylbenzene. However, several byproducts can form depending on the reaction conditions.

  • Expected Major Product: this compound.

  • Potential Byproducts:

    • Ether Byproduct: 1,2-bis(2-methylphenethoxy)ethane can form, especially if the reaction is slow or if there is an excess of the starting alcohol.

    • Elimination Product: 2-Methylstyrene may be formed through the elimination of HBr, particularly at higher temperatures.

    • Aromatic Bromination Products: Bromination of the aromatic ring can occur, leading to isomers of bromo-(2-methylphenylethanol) or bromo-(this compound). This is more likely with certain brominating agents or catalysts.

    • Oxidation Products: The alcohol could be oxidized to 2-methylphenylacetaldehyde or 2-methylphenylacetic acid, depending on the strength of the oxidizing conditions if any are present.[1]

FAQ 2: My reaction mixture shows multiple spots on TLC analysis. How can I identify the main product and the byproducts?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. The relative polarity of the expected products can help in their preliminary identification.

  • This compound (main product): This will be less polar than the starting alcohol.

  • 2-methylphenylethanol (starting material): This is a polar compound due to the hydroxyl group.

  • Ether byproduct: This will be of lower polarity than the starting alcohol.

  • Elimination product (2-methylstyrene): This is a non-polar hydrocarbon.

  • Aromatic bromination products: The polarity will vary depending on the extent of bromination.

For definitive identification, it is recommended to isolate the major spots by column chromatography and analyze each fraction using techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

FAQ 3: The yield of my desired product, this compound, is low. What are the possible reasons and how can I improve it?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material is consumed.

  • Side Reactions: The formation of byproducts, as mentioned in FAQ 1, will consume the starting material and reduce the yield of the desired product.

  • Reaction Conditions:

    • Temperature: Higher temperatures can favor elimination reactions. Running the reaction at a lower temperature may improve the yield of the substitution product.

    • Reagent Purity: Impurities in the starting material or reagents can lead to undesired side reactions.

    • Choice of Brominating Agent: The choice of brominating agent and solvent can significantly impact the product distribution. For example, using N-Bromosuccinimide (NBS) with a radical initiator can favor benzylic bromination, while HBr/H2SO4 will favor substitution at the alcohol.[3]

FAQ 4: My GC-MS analysis shows a peak with a mass spectrum indicating the presence of bromine, but it's not my main product. How can I determine its structure?

The mass spectrum can provide valuable clues for identifying brominated byproducts.[2]

  • Isotopic Pattern: Look for the characteristic M+ and M+2 isotopic peaks for bromine in an approximate 1:1 ratio. This confirms the presence of one bromine atom in the molecule. If there are two bromine atoms, you will see M+, M+2, and M+4 peaks.

  • Fragmentation Pattern: Analyze the fragmentation pattern to deduce the structure. For example, loss of a bromine radical (Br•) or HBr is common.

  • Comparison to Main Product: Compare the mass spectrum of the unknown to that of your main product. Similar fragmentation patterns might suggest an isomeric byproduct, such as aromatic bromination.

To confirm the structure, isolation of the byproduct followed by NMR analysis is the most definitive method.[2][4]

Data Presentation

The following table summarizes hypothetical quantitative data for the bromination of 2-methylphenylethanol under two different reaction conditions to illustrate how reaction parameters can influence product distribution.

ProductCondition A: PBr3 in Et2O, 0°C to rt (%)Condition B: NaBr, H2SO4, 70°C (%)
This compound8565
2-methylphenylethanol (unreacted)510
1,2-bis(2-methylphenethoxy)ethane75
2-Methylstyrene320

Experimental Protocols

1. General Protocol for Bromination using Sodium Bromide and Sulfuric Acid [3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenylethanol and sodium bromide.

  • Addition of Acid: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the required time, monitoring by TLC.

  • Workup: Cool the mixture to room temperature and pour it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and analyze the fractions by GC-MS and NMR.

2. Protocol for Byproduct Identification by GC-MS [2]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or a purified fraction in a volatile solvent like dichloromethane or ethyl acetate.[2]

  • Injection: Inject the sample into the GC-MS instrument.

  • Separation: The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column.

  • Analysis: The mass spectrometer will generate a mass spectrum for each separated component. Analyze the molecular ion peak, isotopic distribution, and fragmentation pattern to identify the compounds. Compare the obtained spectra with a library database for confirmation.

3. Protocol for Structural Elucidation by NMR Spectroscopy [2]

  • Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl3).[2]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more complex structures.

  • Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and splitting patterns of the signals to determine the number and connectivity of protons.

    • ¹³C NMR: Determine the number of unique carbon atoms in the molecule.

    • Combine the information from all NMR experiments to elucidate the complete structure of the compound.

Mandatory Visualization

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-Methylphenylethanol Intermediate1 Protonated Alcohol Start->Intermediate1 + H+ Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - H2O Product This compound Intermediate2->Product + Br- Byproduct1 2-Methylstyrene (Elimination) Intermediate2->Byproduct1 - H+ Byproduct2 Ether Byproduct Intermediate2->Byproduct2 + 2-Methylphenylethanol - H+

Caption: Reaction mechanism for the bromination of 2-methylphenylethanol.

Experimental_Workflow Start Bromination of 2-Methylphenylethanol Workup Reaction Workup (Extraction, Washing) Start->Workup Crude Crude Product Mixture Workup->Crude TLC TLC Analysis Crude->TLC Purification Column Chromatography Crude->Purification Fractions Isolated Fractions Purification->Fractions Analysis Analysis of Fractions Fractions->Analysis GCMS GC-MS Analysis Analysis->GCMS NMR NMR Spectroscopy Analysis->NMR Identification Structure Elucidation of Product and Byproducts GCMS->Identification NMR->Identification

Caption: Experimental workflow for byproduct identification.

Logical_Relationship Troubleshooting Low Yield Incomplete Reaction Side Reactions Suboptimal Conditions Side_Reactions Observed Byproducts Elimination Ether Formation Aromatic Bromination Oxidation Troubleshooting:f1->Side_Reactions:n is caused by Solutions Corrective Actions Optimize Temperature Change Reagent Purify Starting Material Monitor Reaction Troubleshooting:f1->Solutions:n addressed by Analysis Identification Techniques GC-MS (Screening) NMR (Structure Elucidation) TLC (Monitoring) Side_Reactions:n->Analysis:n identified by

Caption: Troubleshooting logic for bromination reaction.

References

Technical Support Center: Grignard Reactions with 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-(2-Bromoethyl)-2-methylbenzene.

Troubleshooting Failed Reactions

Grignard reactions are notoriously sensitive to environmental conditions. Below are common issues and their solutions when working with this compound.

Issue 1: The reaction fails to initiate.

Symptoms:

  • No heat is produced.

  • The solution does not become cloudy or grey/brown.

  • If using iodine as an activator, the color persists.

  • Magnesium turnings remain shiny.

Possible Causes & Solutions:

  • Presence of Moisture: Grignard reagents are highly basic and react readily with protic solvents like water. This is the most common cause of initiation failure.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C for several hours before use. Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, preventing the reaction.

    • Solution: Activate the magnesium surface using one of the following methods:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium. The disappearance of the iodine's color or the evolution of ethylene gas indicates activation.

      • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.

      • Sonication: Placing the reaction flask in an ultrasonic bath can help dislodge the oxide layer.

  • Purity of this compound: Impurities in the starting material can inhibit the reaction.

    • Solution: Purify the this compound by distillation if its purity is in doubt.

Issue 2: The reaction starts but then stops.

Symptoms:

  • Initial signs of reaction (heat, cloudiness) are observed, but they quickly cease.

  • A significant amount of magnesium remains unreacted.

Possible Causes & Solutions:

  • Introduction of Contaminants: Moisture or other protic contaminants may have been introduced after the initial stages of the reaction.

    • Solution: Double-check that all reagents and solvents being added are anhydrous. Ensure the reaction setup is sealed and maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Insufficient Mixing: If the reaction is not stirred effectively, localized depletion of the Grignard reagent can occur.

    • Solution: Ensure vigorous and constant stirring throughout the reaction.

Issue 3: Low yield of the desired product.

Symptoms:

  • The final product is obtained in a lower-than-expected quantity.

  • Presence of significant side products.

Possible Causes & Solutions:

  • Wurtz Coupling: This is a common side reaction where the formed Grignard reagent reacts with the starting halide to form a dimer. This is particularly prevalent with primary alkyl halides.

    • Solution:

      • Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, the reaction is exothermic. Excessive temperatures can favor the Wurtz coupling side reaction.

  • Intramolecular Reaction: The Grignard reagent formed from this compound can potentially undergo an intramolecular SN2 reaction, leading to the formation of 1-methyl-1,2-dihydro-naphthalene.

    • Solution:

      • Low Temperature: Running the reaction at lower temperatures can disfavor this intramolecular cyclization.

      • Choice of Solvent: The use of a less polar solvent like diethyl ether might reduce the rate of this side reaction compared to THF.

  • Reaction with Atmospheric Carbon Dioxide: Grignard reagents react with CO₂ to form carboxylates upon workup.

    • Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent the ingress of air.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing the Grignard reagent from this compound?

Both diethyl ether and tetrahydrofuran (THF) are suitable solvents. THF is generally preferred for aryl and vinyl halides as it can better solvate and stabilize the Grignard reagent.[1] However, for this compound, which has a primary alkyl bromide, diethyl ether might be a better choice to minimize potential side reactions like Wurtz coupling.[2]

Q2: How can I tell if my Grignard reaction has successfully initiated?

Successful initiation is typically indicated by one or more of the following observations:

  • A noticeable increase in temperature (the reaction is exothermic).

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.

  • Spontaneous boiling of the solvent (especially with diethyl ether).

  • If iodine was used as an activator, its characteristic purple/brown color will disappear.

Q3: What are the primary side products to expect?

The main potential side products are:

  • 1,4-bis(2-methylphenyl)butane: Formed via Wurtz coupling.

  • Toluene: Formed if the Grignard reagent is quenched by a proton source, such as water.

  • 1-methyl-1,2-dihydronaphthalene: Formed via an intramolecular reaction.

Q4: Can I store the prepared Grignard reagent?

It is highly recommended to use the Grignard reagent immediately after its preparation. These reagents are unstable and can degrade over time, even when stored under an inert atmosphere.

Quantitative Data Summary

The following tables provide an illustrative summary of how different factors can affect the yield of the Grignard reaction. Note that this data is generalized and actual results will vary based on specific experimental conditions.

Table 1: Effect of Water Contamination on Grignard Reagent Yield

Molar Equivalents of Water AddedApproximate Theoretical Yield of Grignard Reagent
0.00100%
0.1090%
0.2575%
0.5050%
1.000%

Table 2: Influence of Reaction Conditions on Wurtz Coupling Byproduct

ParameterCondition Favoring Grignard FormationCondition Favoring Wurtz Coupling
Addition Rate of Halide Slow, dropwise additionRapid, bulk addition
Temperature Moderate, controlled temperatureHigh, uncontrolled temperature
Concentration Dilute solution of halideConcentrated solution of halide
Solvent (for some substrates) Diethyl EtherTetrahydrofuran (THF)

Experimental Protocols

Protocol 1: Preparation of 2-(2-methylphenyl)ethylmagnesium bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (a single crystal)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous solvent to the flask, enough to cover the magnesium. In a separate, dry dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small aliquot (approx. 10%) of this solution to the magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, as evidenced by heat generation and a change in color. If the reaction does not start, gentle warming of the flask may be necessary. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent and should be used immediately.

Visualizations

Grignard_Troubleshooting_Workflow start Reaction Fails to Initiate check_dryness Are glassware and reagents completely dry? start->check_dryness check_mg_activation Is the magnesium surface activated? check_dryness->check_mg_activation Yes dry_glassware Flame-dry glassware under inert atmosphere. Use anhydrous solvents. check_dryness->dry_glassware No check_reagent_purity Is the aryl halide pure? check_mg_activation->check_reagent_purity Yes activate_mg Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding. check_mg_activation->activate_mg No purify_halide Purify halide by distillation. check_reagent_purity->purify_halide No success Reaction Initiates Successfully check_reagent_purity->success Yes dry_glassware->start activate_mg->start purify_halide->start Grignard_Reaction_Pathways A This compound + Mg B 2-(2-methylphenyl)ethylmagnesium bromide (Desired Grignard Reagent) A->B Desired Reaction C 1,4-bis(2-methylphenyl)butane (Wurtz Coupling Product) B->C Side Reaction (with starting material) D Toluene (Protonation Product) B->D Side Reaction (with H+ source) E 1-methyl-1,2-dihydronaphthalene (Intramolecular Product) B->E Side Reaction (Intramolecular)

References

Technical Support Center: Optimization of Substitution Reactions with 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for optimizing nucleophilic substitution reactions involving 1-(2-Bromoethyl)-2-methylbenzene. Below you will find frequently asked questions (FAQs) and troubleshooting advice to enhance reaction efficiency, minimize side-product formation, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for substitutions with this compound?

A1: Given that this compound is a primary alkyl halide, the predominant mechanism for nucleophilic substitution is the bimolecular nucleophilic substitution (SN2) pathway.[1] This is a single-step process where the nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Q2: How does reaction temperature generally affect the outcome of the substitution reaction?

A2: Reaction temperature is a critical parameter that influences both the reaction rate and the product distribution. Generally, increasing the temperature will increase the rate of the desired SN2 reaction. However, higher temperatures also significantly favor the competing bimolecular elimination (E2) reaction, which leads to the formation of 2-methylstyrene. Therefore, temperature optimization is crucial to maximize the yield of the substitution product while minimizing the elimination byproduct.

Q3: What are the common side products, and how can their formation be minimized?

A3: The most common side product is 2-methylstyrene, formed via an E2 elimination reaction. The formation of this byproduct is favored by strong, sterically hindered bases and higher reaction temperatures. To minimize its formation, it is advisable to use a non-hindered base (if required by the nucleophile) and to maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate. Another potential side reaction, particularly with amine nucleophiles, is over-alkylation, leading to the formation of quaternary ammonium salts. This can be mitigated by using an excess of the amine nucleophile and adding the alkyl halide slowly to the reaction mixture.

Q4: What are suitable solvents for this type of reaction?

A4: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. Common choices include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can also influence the reaction rate and should be optimized for the specific nucleophile being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Substitution Product Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or GC/LC-MS.
Reaction temperature is too high, favoring the elimination side reaction.Decrease the reaction temperature. If the reaction rate becomes too slow, consider using a more reactive nucleophile or a higher concentration of reactants.
The nucleophile is not strong enough.Consider using a more potent nucleophile or adding a catalyst if applicable. For example, when using an alcohol as a nucleophile, deprotonating it with a mild base to form the more nucleophilic alkoxide can increase the reaction rate.
High Percentage of Elimination Byproduct (2-methylstyrene) The reaction temperature is too high.As mentioned, lower the reaction temperature. The optimal temperature will be a compromise between an acceptable reaction rate and minimal byproduct formation.
A strong, sterically hindered base is being used.If a base is required, opt for a weaker, non-hindered base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Formation of Quaternary Ammonium Salt (with amine nucleophiles) The stoichiometry of the reactants favors over-alkylation.Use an excess of the amine nucleophile (e.g., 2-3 equivalents).
The alkyl halide is added too quickly.Add the this compound solution dropwise to the solution of the amine nucleophile over an extended period.
Reaction Does Not Go to Completion Insufficient reaction time.Allow the reaction to stir for a longer period. Monitor the consumption of the starting material to determine the optimal reaction time.
Deactivation of the nucleophile.In reactions with amines, the hydrobromic acid (HBr) byproduct can protonate the amine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as K₂CO₃ or triethylamine (Et₃N), to neutralize the HBr as it is formed.

Data Presentation: Temperature Optimization for N-Alkylation of Piperidine

The following table summarizes the effect of reaction temperature on the yield of the substitution product, N-(2-(2-methylphenyl)ethyl)piperidine, from the reaction of this compound with piperidine. These values are illustrative and based on typical outcomes for SN2 reactions of this nature.

Entry Temperature (°C) Reaction Time (h) Yield of Substitution Product (%) Yield of Elimination Product (%) Notes
125 (Room Temp.)2465< 5Reaction is slow but clean.
2501285~10A good balance of rate and selectivity.
380670~25The reaction is faster, but elimination is significant.
4100455~40Elimination is the major competing reaction.

Experimental Protocols

General Protocol for the Nucleophilic Substitution of this compound with Piperidine:

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (2.0 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkyl Halide: While stirring the mixture, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL per mmol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Substitution Reaction reactant_prep Reactant Preparation (Piperidine, K2CO3, MeCN) addition Dropwise Addition of This compound reactant_prep->addition reaction Heating and Monitoring (e.g., 50 °C) addition->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-(2-(2-methylphenyl)ethyl)piperidine purification->product

Caption: A generalized workflow for the synthesis of N-(2-(2-methylphenyl)ethyl)piperidine.

logical_relationship Temperature Effect on Reaction Outcome temp Reaction Temperature rate Reaction Rate temp->rate Increases elim_yield Elimination Yield (E2) temp->elim_yield Increases significantly at higher temps sub_yield Substitution Yield (SN2) rate->sub_yield Increases (to a point)

Caption: The relationship between temperature, reaction rate, and product yields.

References

Methods for removing unreacted 1-(2-Bromoethyl)-2-methylbenzene from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1-(2-Bromoethyl)-2-methylbenzene from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method to remove unreacted this compound from my product?

The optimal purification strategy depends on the physical and chemical properties of your desired product compared to the unreacted starting material. The first step is to determine if your product is a solid or a liquid and to understand its boiling point and polarity relative to the starting material.

Q2: What are the key physicochemical properties of this compound to consider?

Understanding the properties of the unreacted starting material is crucial for selecting a separation technique. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 16793-90-1[1]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Physical State Liquid[2]
Boiling Point 228.4 ± 9.0 °C (at 760 mmHg)[1]
Density 1.179 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in ethanol, ether, benzene, carbon tetrachloride.[2]
Polarity Considered non-polar to moderately polar.[1][3]

Q3: My product is a solid. What is the most effective purification method?

If your product is a solid and the starting material is a liquid, recrystallization is often the most effective and straightforward method.[4][5] This technique leverages the difference in physical state and solubility to achieve high purity.

Q4: My product is a liquid with a boiling point significantly different from 228 °C. What should I do?

Distillation (simple or fractional) is the preferred method when there is a substantial difference in boiling points between your product and the starting material.[6] If your product has a high boiling point, vacuum distillation is recommended to prevent thermal decomposition.[7]

Q5: The boiling points of my product and the starting material are too close for distillation. What is the next best option?

When boiling points are similar, flash column chromatography is the most powerful technique.[8] This method separates compounds based on differences in their polarity and their interaction with the stationary phase.[9]

Q6: When is liquid-liquid extraction a suitable method?

Liquid-liquid extraction is useful for a preliminary cleanup, especially for removing water-soluble impurities.[10][11] It becomes a primary separation tool if your product has acidic or basic properties. By treating the mixture with an aqueous acid or base, you can convert your product into a water-soluble salt, allowing it to be extracted from the organic layer which contains the neutral starting material, this compound.[12][13]

Troubleshooting and Methodology Guides

This section provides detailed experimental protocols and troubleshooting advice for the most common purification techniques.

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for choosing the most appropriate purification method.

Purification Decision Tree start Start: Crude Product Mixture product_state Is the desired product a solid? start->product_state boiling_point Is there a significant boiling point difference (> 30 °C)? product_state->boiling_point No (Liquid) recrystallization Use Recrystallization product_state->recrystallization Yes polarity Do the product and starting material have different polarities? boiling_point->polarity No distillation Use Fractional or Vacuum Distillation boiling_point->distillation Yes acid_base Does the product have acidic or basic properties? polarity->acid_base No chromatography Use Flash Column Chromatography polarity->chromatography Yes extraction Use Acid-Base Liquid-Liquid Extraction acid_base->extraction Yes wash Perform Aqueous Wash (Preliminary Cleanup) acid_base->wash No end Pure Product recrystallization->end distillation->end chromatography->end extraction->end wash->end Further purification may be needed Chromatography Workflow A 1. Select Solvent System via TLC B 2. Pack Column with Silica Gel A->B C 3. Load Crude Mixture B->C D 4. Elute with Non-Polar Solvent (Hexane) C->D E Collect Fractions of Unreacted Starting Material D->E F 5. Increase Solvent Polarity (e.g., Add Ethyl Acetate) D->F After starting material elutes G Collect Fractions of Product F->G H 6. Combine Pure Fractions & Evaporate Solvent G->H I Pure Product H->I Extraction Workflow A 1. Dissolve Crude Mixture in Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Add Aqueous Solution (e.g., Water, Acid, or Base) B->C D 4. Shake Funnel & Vent C->D E 5. Allow Layers to Separate D->E F 6. Drain and Separate Layers E->F G Organic Layer: Contains Neutral Compounds (e.g., Starting Material) F->G H Aqueous Layer: Contains Water-Soluble Salts / Impurities F->H I 7. Dry Organic Layer & Evaporate Solvent G->I J Pure Product I->J

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 1-(2-Bromoethyl)-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The ortho-methyl group on the benzene ring impedes the approach of the palladium catalyst to the carbon-bromine bond, which can slow down the crucial oxidative addition step in the catalytic cycle. This steric congestion can also hinder the final reductive elimination step where the new carbon-carbon bond is formed.

Q2: What are the most common side reactions to watch out for?

A2: Common side reactions include:

  • Homocoupling: Dimerization of the starting materials (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling). This is often exacerbated by the presence of oxygen.[1]

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-ethyl-2-methylbenzene.

  • Protodeboronation (Suzuki): Cleavage of the carbon-boron bond of the boronic acid, especially under harsh basic conditions.[2]

  • Reactions involving the bromoethyl group: While less common under typical cross-coupling conditions, strong bases or high temperatures could potentially lead to elimination or substitution reactions involving the ethyl bromide moiety. Careful selection of reaction conditions is crucial to avoid this.

Q3: How do I choose the best palladium catalyst and ligand?

A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended.[2] These ligands promote both the oxidative addition and reductive elimination steps. Examples include biarylphosphines (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃). The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) can also influence reaction efficiency.

Q4: What is the role of the base, and which one should I use?

A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the alkyne in the Sonogashira reaction. For Suzuki couplings with sterically hindered substrates, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Heck and Sonogashira reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Catalyst System • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, P(t-Bu)₃).• Increase catalyst loading (start with 1-2 mol% and increase incrementally).• Use a pre-formed palladium-ligand complex (palladacycle) to ensure the active catalyst is generated.[3]
Steric Hindrance • Increase the reaction temperature to overcome the activation energy barrier for oxidative addition.• Use a less sterically demanding coupling partner if possible.
Oxygen Contamination • Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).• Maintain a positive pressure of inert gas throughout the reaction.[1]
Inactive Reagents • Use fresh, high-purity reagents. Boronic acids can degrade over time.• Dry solvents and bases thoroughly, as water can interfere with the reaction.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Mitigation Strategies
Homocoupling Product Presence of oxygen, which can lead to oxidative homocoupling of the boronic acid or alkyne.[1]• Ensure rigorous exclusion of oxygen from the reaction mixture.• For Sonogashira reactions, consider using copper-free conditions.[1]
Dehalogenated Product Catalyst deactivation and side reactions.• Use a more stable catalyst system.• Optimize the base and solvent to minimize side reactions.
Protodeboronation Product (Suzuki) Harsh basic conditions or prolonged reaction times.[2]• Use a milder base (e.g., K₂CO₃).• Monitor the reaction closely and stop it once the starting material is consumed.

Catalyst Performance Data

The following tables summarize typical catalyst systems and their performance in cross-coupling reactions with substrates analogous to this compound (i.e., ortho-substituted aryl bromides).

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Moderate to Good
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-11012-24Good to Excellent
XPhos Pd G3Cs₂CO₃Dioxane80-11012-18High
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012Variable, often lower for hindered substrates

Table 2: Heck Reaction of Ortho-Substituted Aryl Bromides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Et₃NToluene100-11012-24Moderate
Pd(OAc)₂ / P(o-tol)₃NaOAcDMF120-14012-24Good
Herrmann's CatalystNa₂CO₃NMP1206-12High
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane10012-18Good to Excellent

Table 3: Sonogashira Coupling of Ortho-Substituted Aryl Bromides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-806-12Moderate to Good
Pd(OAc)₂ / P(p-tol)₃DBUTHFRT-6012-24Good
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (copper-free)Cs₂CO₃Dioxane80-10012-18High
Pd/C / CuIK₂CO₃DMF10012Variable

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction

This protocol describes a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene or an acrylate).

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tol)₃ (4 mol%)

    • NaOAc (2.0 equiv)

    • Anhydrous, degassed DMF

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound, NaOAc, Pd(OAc)₂, and P(o-tol)₃.

    • Add the alkene followed by anhydrous, degassed DMF.

    • Heat the reaction mixture to 120-140 °C with stirring.[4]

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PhCN)₂Cl₂ (2 mol%)

    • P(t-Bu)₃ (4 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous, degassed dioxane

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, Cs₂CO₃, Pd(PhCN)₂Cl₂, and P(t-Bu)₃.

    • Evacuate and backfill the tube with argon three times.

    • Add the terminal alkyne followed by anhydrous, degassed dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

    • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants & Catalyst B 2. Add Solvent A->B C 3. Degas Mixture B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low/No Yield Q1 Check Catalyst System Start->Q1 Q2 Check Reaction Conditions Start->Q2 Q3 Check Reagents Start->Q3 C1 Use Bulky/Electron-Rich Ligand Q1->C1 C2 Increase Catalyst Loading Q1->C2 C3 Use Pre-catalyst Q1->C3 R1 Increase Temperature Q2->R1 R2 Ensure Anhydrous/Anaerobic Q2->R2 RG1 Use Fresh Reagents Q3->RG1 RG2 Confirm Purity Q3->RG2

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Signaling_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII Ar-Pd(II)(X)Ln OxAdd->PdII Trans Transmetalation PdII->Trans NuM Nucleophile (e.g., Ar'B(OH)2) NuM->Trans PdII_Ar Ar-Pd(II)(Ar')Ln Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Challenges in the scale-up synthesis of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Bromoethyl)-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Anti-Markovnikov Hydrobromination of 2-Methylstyrene: This involves the free-radical addition of hydrogen bromide (HBr) to 2-methylstyrene. To ensure the desired anti-Markovnikov product, a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides (e.g., benzoyl peroxide) is required.[1][2] This method directly installs the bromine atom at the terminal carbon of the ethyl group.

  • Nucleophilic Substitution of 2-(2-Methylphenyl)ethanol: This route involves the conversion of the hydroxyl group of 2-(2-methylphenyl)ethanol into a good leaving group, followed by substitution with a bromide ion. Common reagents for this transformation include phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine and carbon tetrabromide).[3]

Q2: My hydrobromination of 2-methylstyrene is producing the wrong isomer, 1-bromo-1-(2-methylphenyl)ethane. What is going wrong?

A2: The formation of 1-bromo-1-(2-methylphenyl)ethane indicates that the reaction is proceeding through a Markovnikov addition pathway, which involves a carbocation intermediate.[4][5] To favor the desired anti-Markovnikov product, this compound, you must ensure a free-radical mechanism is dominant.[6][7]

Troubleshooting Steps:

  • Ensure the presence of a radical initiator: Peroxides or AIBN are essential to initiate the free-radical chain reaction.[1][8] Without an initiator, the ionic mechanism (Markovnikov addition) will likely occur.

  • Use purified alkene: Ensure your 2-methylstyrene starting material is free from inhibitors of free-radical reactions.

  • Solvent choice: Non-polar solvents are generally preferred for free-radical reactions.

  • Exclude light and oxygen (if not using peroxides as initiators): While peroxides require thermal or photochemical initiation, unwanted side reactions can be minimized by conducting the reaction in the dark and under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a significant amount of 2-methylstyrene byproduct when synthesizing from 2-(2-methylphenyl)ethanol. How can I minimize this?

A3: The formation of 2-methylstyrene is due to an elimination reaction (E2 or E1) competing with the desired nucleophilic substitution (SN2). This is a common side reaction, especially at elevated temperatures.

Troubleshooting Steps:

  • Control the reaction temperature: Perform the reaction at lower temperatures (e.g., 0 °C or below) to favor the SN2 pathway, which typically has a lower activation energy than elimination.[3]

  • Choice of brominating agent: Reagents like PBr₃ are generally effective at low temperatures. For an Appel reaction, adding the reagents slowly at a reduced temperature can help control the exotherm and minimize elimination.

  • Avoid strong, bulky bases: If a base is used in the work-up, opt for a mild, non-hindered base to minimize the risk of E2 elimination.

Q4: The purification of this compound by column chromatography is proving difficult and not scalable. Are there alternative purification methods?

A4: While column chromatography is effective at the lab scale, it can be challenging for large-scale production.[3][9]

Alternative Purification Strategies:

  • Distillation: If the boiling points of the desired product and major impurities are sufficiently different, vacuum distillation can be a highly effective and scalable purification method.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system at low temperatures, this can be an excellent method for achieving high purity on a large scale.

  • Liquid-liquid extraction: A well-designed series of aqueous washes can help remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash (e.g., with sodium bicarbonate) can remove acidic byproducts.

  • Precipitation of byproducts: In the case of an Appel reaction, triphenylphosphine oxide can sometimes be precipitated out of a non-polar solvent prior to final purification.[3]

Q5: I am considering a Grignard-based synthesis. What are the potential challenges?

A5: Grignard reagents are powerful tools but are highly sensitive and can be prone to side reactions.[10][11]

Potential Challenges with Grignard Synthesis:

  • Anhydrous conditions: Grignard reagents react readily with protic solvents, including water.[11][12] All glassware, solvents, and starting materials must be scrupulously dry.

  • Formation of Wurtz-type coupling products: The Grignard reagent can react with the starting alkyl or aryl halide to form a dimer (e.g., a biphenyl derivative).[12]

  • Reaction with carbon dioxide: Exposure to air can lead to the reaction of the Grignard reagent with CO₂ to form a carboxylic acid.[13][14]

  • Difficulty in initiation: Sometimes, the reaction between the magnesium metal and the organic halide can be difficult to start. Activation of the magnesium with iodine or 1,2-dibromoethane may be necessary.[12]

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydrobromination of 2-Methylstyrene

This protocol is based on the well-established free-radical addition of HBr to alkenes.[2]

Materials:

  • 2-Methylstyrene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Anhydrous non-polar solvent (e.g., n-heptane)[1]

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 2-methylstyrene in the anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of AIBN (typically 1-2 mol%).

  • Cool the mixture in an ice bath and slowly bubble HBr gas through the solution or add the HBr solution dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC. The reaction may require gentle heating to ensure completion.[1]

  • Upon completion, wash the reaction mixture with 5% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation
ParameterValue/RangeReference
Starting Material 2-Methylstyrene
Reagent HBr, AIBN[1]
Solvent n-heptane[1]
Temperature Room temperature to 80-90°C[1]
Reaction Time 4-6 hours[15]
Typical Yield Can be high (>90%) with optimization[1]
Purification Vacuum Distillation

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathways Figure 1. Synthesis Pathways for this compound cluster_0 Route 1: Anti-Markovnikov Addition cluster_1 Route 2: Nucleophilic Substitution 2_Methylstyrene 2_Methylstyrene Product_1 This compound 2_Methylstyrene->Product_1 HBr, Peroxide/AIBN Alcohol 2-(2-Methylphenyl)ethanol Product_2 This compound Alcohol->Product_2 PBr3 or CBr4/PPh3

Caption: Figure 1. Primary synthetic routes to this compound.

Troubleshooting Logic for Isomer Formation

Isomer_Troubleshooting Figure 2. Troubleshooting Undesired Isomer Formation Start Undesired Isomer Formed (Markovnikov Product) Check_Initiator Radical Initiator Present? Start->Check_Initiator Add_Initiator Add Peroxide or AIBN Check_Initiator->Add_Initiator No Check_Inhibitors Starting Material Pure? Check_Initiator->Check_Inhibitors Yes Add_Initiator->Check_Inhibitors Purify_Alkene Purify 2-Methylstyrene Check_Inhibitors->Purify_Alkene No End Desired Anti-Markovnikov Product Favored Check_Inhibitors->End Yes Purify_Alkene->End

Caption: Figure 2. Decision tree for troubleshooting incorrect isomer formation.

References

Validation & Comparative

Interpreting the Proton NMR Spectrum of 1-(2-Bromoethyl)-2-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, serves as a cornerstone technique for elucidating molecular structure. This guide provides a detailed interpretation of the ¹H NMR spectrum of 1-(2-Bromoethyl)-2-methylbenzene, comparing it with structurally similar compounds to aid in spectral assignment and analysis.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methylene protons adjacent to the bromine atom, and the methyl protons. The ortho-substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons, which are chemically non-equivalent. The ethyl chain protons will appear as two triplets.

Below is a table summarizing the predicted and observed chemical shifts, multiplicities, and integration values for this compound and its analogues.

CompoundProton EnvironmentPredicted Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)MultiplicityIntegration
This compound Ar-H7.1-7.3-Multiplet4H
-CH₂-Ar~3.1-Triplet2H
-CH₂-Br~3.6-Triplet2H
Ar-CH₃~2.3-Singlet3H
1-Ethyl-2-methylbenzene Ar-H7.05-7.157.05-7.15[1]Multiplet4H
-CH₂-Ar2.632.63[1]Quartet2H
-CH₃1.211.21[1]Triplet3H
Ar-CH₃2.302.30[1]Singlet3H
(2-Bromoethyl)benzene Ar-H7.15-7.347.15-7.34[2]Multiplet5H
-CH₂-Ar3.153.154[2]Triplet2H
-CH₂-Br3.543.535[2]Triplet2H
1-Bromo-2-(2-bromoethyl)benzene Ar-H7.1-7.6-Multiplet4H
-CH₂-Ar~3.3-Triplet2H
-CH₂-Br~3.7-Triplet2H

Comparative Analysis

By comparing the expected spectrum of this compound with the known spectra of related compounds, we can confidently assign the proton signals.

  • Aromatic Protons (Ar-H): In 1-ethyl-2-methylbenzene, the four aromatic protons appear as a multiplet between 7.05-7.15 ppm.[1] For (2-Bromoethyl)benzene, the five aromatic protons are observed in the 7.15-7.34 ppm region.[2] Due to the ortho-disubstitution in this compound, the four aromatic protons are expected to be in a similar region, likely a complex multiplet around 7.1-7.3 ppm.

  • Benzylic Methylene Protons (-CH₂-Ar): The benzylic methylene protons in 1-ethyl-2-methylbenzene appear as a quartet at 2.63 ppm, coupled to the adjacent methyl group.[1] In (2-Bromoethyl)benzene, the corresponding protons are a triplet at 3.154 ppm, coupled to the methylene group adjacent to the bromine.[2] For this compound, these protons are expected to be a triplet around 3.1 ppm due to coupling with the adjacent -CH₂-Br group.

  • Methylene Protons adjacent to Bromine (-CH₂-Br): In (2-Bromoethyl)benzene, these protons resonate as a triplet at 3.535 ppm.[2] A similar triplet is expected for this compound, likely shifted slightly downfield due to the influence of the ortho-methyl group, to around 3.6 ppm.

  • Methyl Protons (Ar-CH₃): The aromatic methyl group in 1-ethyl-2-methylbenzene gives a singlet at 2.30 ppm.[1] A similar singlet is anticipated for this compound in the same region.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

Visualizing Molecular Structure and Experimental Workflow

To further clarify the relationships between the protons and the experimental process, the following diagrams are provided.

Figure 1. Structure of this compound with proton environments.

Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing dissolve Dissolve Sample in CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms acquire Acquire FID on 400 MHz Spectrometer add_tms->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) integrate->interpretation Final Spectrum

Figure 2. Generalized workflow for ¹H NMR spectroscopy.

References

A Comparative Analysis of 13C NMR Chemical Shifts for 1-(2-Bromoethyl)-2-methylbenzene and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characteristic 13C Nuclear Magnetic Resonance (NMR) shifts for 1-(2-Bromoethyl)-2-methylbenzene and its structural analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to facilitate the identification and characterization of these compounds. The guide includes a detailed experimental protocol for acquiring 13C NMR spectra and a visualization of the substituent effects on the chemical shifts of the aromatic carbons.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted and experimental 13C NMR chemical shifts for this compound and its chloro, iodo, and ethyl analogs. The data for the halogenated compounds are predicted values, which provide a reasonable estimation for comparison in the absence of readily available experimental spectra. The data for 1-ethyl-2-methylbenzene is based on experimental findings from the PubChem database[1].

Carbon AtomThis compound (Predicted, ppm)1-(2-Chloroethyl)-2-methylbenzene (Predicted, ppm)1-(2-Iodoethyl)-2-methylbenzene (Predicted, ppm)1-Ethyl-2-methylbenzene (Experimental, ppm)[1]
C1 (ipso, attached to ethyl group)137.9137.5138.8142.27
C2 (ipso, attached to methyl group)136.2136.3135.9No data
C3130.5130.6130.3130.07
C4127.3127.2127.5125.79
C5126.8126.7126.9No data
C6129.8129.6130.1No data
C7 (-CH2-Aryl)38.238.939.126.24
C8 (-CH2-X)32.944.57.8No data
C9 (-CH3)19.119.119.219.10

Note: Predicted values were obtained using online NMR prediction tools. Experimental conditions for 1-ethyl-2-methylbenzene were recorded in CDCl3 at 25.16 MHz[1].

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample or 10-50 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS is set as the 0 ppm reference point.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to achieve homogeneity, which maximizes the spectral resolution. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set up a standard proton-decoupled 13C NMR experiment.

  • Define the spectral width to encompass the expected range of 13C chemical shifts (typically 0-220 ppm).

  • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, a larger number of scans is often required compared to 1H NMR.

  • Set an appropriate relaxation delay (d1) to allow the carbon nuclei to return to their equilibrium state between pulses. A delay of 1-2 seconds is common for qualitative spectra.

  • Initiate the data acquisition.

4. Data Processing:

  • Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.

  • Label the peaks with their corresponding chemical shifts in ppm.

Substituent Effects on Aromatic 13C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the benzene ring are influenced by the nature of the substituents. The following diagram illustrates the logical relationship between the electron-withdrawing/donating nature of the side-chain and its effect on the shielding of the aromatic carbons.

G Influence of Substituents on Aromatic 13C NMR Shifts substituent Substituent on Ethyl Group (X) inductive Inductive Effect substituent->inductive -I Effect (Electron Withdrawing) shielding Electron Shielding of Aromatic Carbons inductive->shielding Decreases shift 13C Chemical Shift (ppm) shielding->shift Increases (Downfield Shift) halogen Halogen (Br, Cl, I) halogen->substituent alkyl Alkyl (H) alkyl->substituent

Caption: Substituent effects on aromatic 13C NMR shifts.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of analytical chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation analysis of 1-(2-bromoethyl)-2-methylbenzene against viable alternative analytical techniques. By presenting supporting principles and data from related molecules, this document serves as a critical resource for researchers engaged in the identification and characterization of halogenated aromatic compounds.

Mass Spectrometry Fragmentation Analysis: A Predictive Approach

Due to the absence of publicly available experimental mass spectrometry data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. Electron ionization (EI) is assumed as the ionization method.

The initial step in EI mass spectrometry is the formation of a molecular ion (M⁺˙) by the removal of an electron. For this compound, the electron is most likely removed from the aromatic π-system or the non-bonding orbitals of the bromine atom. The energetically unstable molecular ion then undergoes fragmentation.

Predicted Key Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the ethyl side chain and the benzene ring is a likely point of cleavage. This is due to the stability of the resulting benzyl-type cation. However, in this molecule, the most significant fragmentation is expected to be the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a bromoethyl radical. A more favorable pathway involves the cleavage of the C-Br bond.

  • Tropylium Ion Formation: Alkylbenzenes are known to form a stable seven-membered aromatic ring cation called the tropylium ion (C₇H₇⁺) with a characteristic mass-to-charge ratio (m/z) of 91.[1][2] This rearrangement is a dominant process for many alkyl-substituted benzene derivatives.[3][4] For this compound, the formation of a methyl-substituted tropylium ion or a related structure is highly probable.

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can readily cleave, resulting in the loss of a bromine radical (Br•). This would lead to a fragment ion with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5][6][7]

  • Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible fragmentation pathway, particularly through rearrangement processes.

  • Ring Fragmentation: The aromatic ring itself can fragment, although this typically requires higher energy and results in smaller fragment ions.

A logical workflow for predicting the fragmentation is outlined below:

fragmentation_workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Pathways Molecule This compound MolecularIon Molecular Ion (M⁺˙) Molecule->MolecularIon Electron Ionization BenzylicCleavage Benzylic/Beta Cleavage MolecularIon->BenzylicCleavage Tropylium Tropylium Ion Formation MolecularIon->Tropylium LossOfBr Loss of Br• MolecularIon->LossOfBr LossOfHBr Loss of HBr MolecularIon->LossOfHBr [M - CH₂Br]⁺ [M - CH₂Br]⁺ BenzylicCleavage->[M - CH₂Br]⁺ [C₈H₉]⁺ (m/z 105) [C₈H₉]⁺ (m/z 105) Tropylium->[C₈H₉]⁺ (m/z 105) [M - Br]⁺ [M - Br]⁺ LossOfBr->[M - Br]⁺ [M - HBr]⁺˙ [M - HBr]⁺˙ LossOfHBr->[M - HBr]⁺˙

Figure 1. Predicted fragmentation workflow for this compound.

Comparative Analysis with Related Compounds

To substantiate the predicted fragmentation, a comparison with the known mass spectra of structurally similar compounds is invaluable.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
1-Bromo-2-methylbenzene 170/17291 (Tropylium ion, loss of Br), 169/171 (Loss of H)
(2-Bromoethyl)benzene 184/186105 (Loss of Br), 91 (Tropylium ion, loss of CH₂Br)
1-Bromo-2-ethylbenzene 184/186169/171 (Loss of CH₃), 105 (Loss of Br), 91 (Tropylium ion)
Predicted: this compound 198/200119 (Loss of Br), 105 (Tropylium-like ion, loss of CH₂Br), 91 (Tropylium ion)

Alternative Analytical Techniques

While GC-MS is a powerful tool for structural elucidation, alternative and complementary techniques should be considered, especially for complex matrices or when targeting specific chemical properties.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for the detection of electrophilic compounds, particularly those containing halogens.[8][9][10][11][12]

Advantages:

  • Exceptional Sensitivity: GC-ECD offers significantly lower detection limits for halogenated compounds compared to a standard mass spectrometer.[11]

  • Selectivity: It is highly selective for electronegative compounds, reducing interference from non-halogenated matrix components.[10]

Disadvantages:

  • Limited Structural Information: ECD provides no information about the molecular weight or fragmentation pattern of the analyte, making it unsuitable for the identification of unknown compounds.

  • Radioactive Source: The use of a radioactive nickel-63 source requires specific licensing and handling procedures.[10]

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful separation technique that utilizes two columns with different stationary phases to achieve significantly higher resolution than conventional GC.[13][14][15][16][17]

Advantages:

  • Enhanced Peak Capacity: GCxGC can resolve co-eluting peaks that would overlap in a single-dimension GC separation, which is particularly useful for complex samples.[13][15]

  • Structured Chromatograms: Compounds of similar chemical classes tend to group together in the two-dimensional chromatogram, aiding in identification.[16]

Disadvantages:

  • Complex Instrumentation and Data Analysis: GCxGC systems are more complex to operate, and the resulting data requires specialized software for processing and interpretation.[14]

  • Cost: The instrumentation for GCxGC is generally more expensive than standard GC-MS systems.

The logical relationship for selecting an analytical technique is depicted below:

analytical_selection cluster_problem Analytical Goal cluster_techniques Analytical Techniques Goal Analyze Halogenated Aromatic Compound GCMS GC-MS Goal->GCMS Structural Elucidation Needed GCECD GC-ECD Goal->GCECD High Sensitivity for Known Target Needed GCxGC GCxGC-MS Goal->GCxGC Complex Matrix or Isomer Separation Needed Provides Fragmentation Pattern Provides Fragmentation Pattern GCMS->Provides Fragmentation Pattern High Sensitivity, No Structural Info High Sensitivity, No Structural Info GCECD->High Sensitivity, No Structural Info Superior Separation Superior Separation GCxGC->Superior Separation

Figure 2. Decision tree for selecting an analytical technique.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the GC-MS analysis of aromatic hydrocarbons can be adapted.[18][19][20][21][22]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Adjust the final concentration to fall within the linear range of the instrument.

GC-MS Parameters (Typical):

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).

    • Inlet: Split/splitless injector, 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This guide provides a framework for understanding the likely mass spectrometric behavior of this compound and situates this analysis within the broader context of available analytical methodologies. For definitive structural confirmation, the synthesis of an authentic standard and subsequent experimental analysis are indispensable.

References

Reactivity Showdown: 1-(2-Bromoethyl)-2-methylbenzene vs. 1-(2-Chloroethyl)-2-methylbenzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-(2-bromoethyl)-2-methylbenzene and 1-(2-chloroethyl)-2-methylbenzene, supported by established chemical principles and a detailed experimental protocol for performance evaluation.

In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. Halogenated aromatic compounds, such as this compound and 1-(2-chloroethyl)-2-methylbenzene, are versatile intermediates frequently employed in the synthesis of more complex molecules through nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these two compounds, highlighting the fundamental principles that govern their performance and offering a practical experimental framework for their evaluation.

Executive Summary of Reactivity Comparison

The primary determinant of reactivity in nucleophilic substitution reactions for these compounds is the nature of the halogen atom, which functions as the leaving group. Based on established principles of organic chemistry, bromide is a superior leaving group compared to chloride. This is attributed to its lower basicity and greater polarizability, which stabilizes the forming negative charge in the transition state of the reaction.

Consequently, This compound is significantly more reactive than 1-(2-chloroethyl)-2-methylbenzene in typical nucleophilic substitution reactions, such as the bimolecular nucleophilic substitution (Sₙ2) mechanism. This enhanced reactivity translates to faster reaction rates and often higher yields under identical reaction conditions.

Quantitative Reactivity Comparison

The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[1][2] This trend is a direct consequence of the strength of the carbon-halogen bond and the stability of the resulting halide anion. The weaker carbon-bromine bond and the greater stability of the bromide ion compared to the chloride ion make the bromo-compound the more reactive substrate.

FeatureThis compound1-(2-Chloroethyl)-2-methylbenzene
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Ability ExcellentGood
C-X Bond Strength WeakerStronger
Relative Reaction Rate FasterSlower
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time) may be sufficient.May require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve comparable conversion.
Expected Yield Generally higher under identical conditions.Generally lower under identical conditions.

Experimental Protocol: Comparative Cyanation via Sₙ2 Reaction

To empirically determine the reactivity difference between this compound and 1-(2-chloroethyl)-2-methylbenzene, a comparative nucleophilic substitution reaction can be performed. The following protocol describes the cyanation of these substrates using sodium cyanide in a polar aprotic solvent, a classic Sₙ2 reaction.

Objective: To compare the reaction yield of 2-(2-methylphenyl)acetonitrile from this compound and 1-(2-chloroethyl)-2-methylbenzene under identical reaction conditions.

Materials:

  • This compound

  • 1-(2-Chloroethyl)-2-methylbenzene

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Heating mantles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add sodium cyanide (1.2 equivalents) and anhydrous DMSO (5 mL per 1 mmol of substrate).

  • Substrate Addition: To one flask, add this compound (1.0 equivalent). To the second flask, add 1-(2-chloroethyl)-2-methylbenzene (1.0 equivalent).

  • Reaction: Heat both reaction mixtures to 90°C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot from each flask and analyzing it by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up (to be performed at a predetermined time point for both reactions, e.g., after 4 hours):

    • Allow the reaction mixtures to cool to room temperature.

    • Pour each mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts for each reaction separately and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the yield of the crude product, 2-(2-methylphenyl)acetonitrile, for each reaction. Further purification can be achieved by column chromatography on silica gel.

Expected Outcome: The reaction with this compound is expected to show a significantly higher conversion to 2-(2-methylphenyl)acetonitrile and a higher isolated yield compared to the reaction with 1-(2-chloroethyl)-2-methylbenzene within the same timeframe.

Visualizing the Reactivity Comparison

The following diagrams illustrate the Sₙ2 reaction pathway and the logical relationship governing the reactivity of the two compounds.

Caption: A generalized schematic of the Sₙ2 reaction mechanism.

Reactivity_Comparison Figure 2: Reactivity Logic cluster_bromo This compound cluster_chloro 1-(2-Chloroethyl)-2-methylbenzene Br_LG Leaving Group: Bromide (Br⁻) Br_Bond C-Br Bond: Weaker Br_LG->Br_Bond Br_Stability Br⁻ Stability: Higher Br_Bond->Br_Stability Br_Reactivity Reactivity: Higher Br_Stability->Br_Reactivity Cl_LG Leaving Group: Chloride (Cl⁻) Cl_Bond C-Cl Bond: Stronger Cl_LG->Cl_Bond Cl_Stability Cl⁻ Stability: Lower Cl_Bond->Cl_Stability Cl_Reactivity Reactivity: Lower Cl_Stability->Cl_Reactivity

Caption: Factors influencing the relative reactivity of the bromo and chloro compounds.

Conclusion

For researchers and professionals in drug development and organic synthesis, understanding the relative reactivity of common intermediates is crucial for optimizing reaction conditions and maximizing yields. In the case of this compound and 1-(2-chloroethyl)-2-methylbenzene, the bromo-derivative is the more reactive substrate in nucleophilic substitution reactions. This is a direct consequence of the superior leaving group ability of bromide compared to chloride. While the chloro-derivative is a viable and often more cost-effective starting material, its lower reactivity may necessitate more stringent reaction conditions to achieve desired outcomes. The provided experimental protocol offers a straightforward method for quantifying this reactivity difference in a laboratory setting.

References

A Comparative Guide to Alternative Reagents for the Introduction of the 2-Methylphenethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient introduction of specific molecular scaffolds is a cornerstone of successful discovery and development programs. The 2-methylphenethyl group is a common structural motif in a variety of biologically active molecules. This guide provides a comparative analysis of alternative reagents and methodologies for the introduction of this group, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

This comparison covers four primary synthetic strategies: Grignard reaction with ethylene oxide, Friedel-Crafts acylation followed by reduction, reductive amination, and palladium-catalyzed cross-coupling reactions (Negishi and Suzuki-Miyaura). Each method offers distinct advantages and is suited to different synthetic contexts, depending on the desired point of attachment and the overall molecular architecture.

Performance Comparison of Synthetic Methodologies

The following tables summarize the key performance indicators for each of the discussed methods, providing a clear comparison of their typical yields and reaction conditions.

Method Reagents Substrate Product Yield (%) Reaction Conditions Citation
Grignard Reaction2-Methylbenzylmagnesium bromide, Ethylene oxide2-Methylbenzyl bromide2-(2-Methylphenyl)ethanol60-70 (Estimated)1. Mg, Et₂O, reflux; 2. Ethylene oxide, 0°C to rt; 3. Aq. NH₄Cl quench[1]
Friedel-Crafts Acylation & Reduction1. 2-Methylphenylacetyl chloride, AlCl₃; 2. Hydrazine hydrate, KOHBenzene1-(2-Methylphenyl)ethylbenzeneAcylation: ~90, Reduction: >801. CH₂Cl₂, 0°C to rt; 2. Diethylene glycol, 180-200°C[2][3]
Reductive Amination2-Methylphenylacetaldehyde, Benzylamine, NaBH₃CNBenzylamineN-Benzyl-2-(2-methylphenyl)ethan-1-amine70-85Methanol, pH 6-7, rt[1]
Negishi Coupling(2-Methylphenethyl)zinc halide, Aryl bromide, Pd catalystAryl bromideAryl-(2-methylphenethyl) derivative70-95Pd(OAc)₂, CPhos, THF, rt[4]
Suzuki-Miyaura Coupling2-Methylphenethylboronic acid, Aryl halide, Pd catalystAryl halideAryl-(2-methylphenethyl) derivative80-95Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄, Toluene/H₂O, 80°C[5]

Detailed Experimental Protocols

Grignard Reaction with Ethylene Oxide

This method extends the 2-methylbenzyl group by two carbons to form the 2-methylphenethyl alcohol.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether. A solution of 2-methylbenzyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction is initiated with a small crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard solution is cooled to 0°C. A solution of ethylene oxide (1.1 eq.) in anhydrous diethyl ether is added slowly, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Friedel-Crafts Acylation followed by Wolff-Kishner Reduction

This two-step sequence first introduces a 2-methylphenylacetyl group onto an aromatic ring, which is then reduced to the desired 2-methylphenethyl group.

Protocol for Friedel-Crafts Acylation:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0°C, a solution of 2-methylphenylacetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise.[2]

  • After stirring for 15 minutes, a solution of the aromatic substrate (e.g., benzene, 1.0 eq.) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-3 hours until completion (monitored by TLC).

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is purified by distillation or recrystallization.[2]

Protocol for Wolff-Kishner Reduction:

  • The aryl ketone (1.0 eq.), hydrazine hydrate (3.0 eq.), and potassium hydroxide (4.0 eq.) are suspended in diethylene glycol.[3]

  • The mixture is heated to 180-200°C, and water and excess hydrazine are distilled off.

  • The reaction is maintained at this temperature for 3-4 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., toluene). The organic layer is washed with water and brine, dried, and concentrated to give the product.[3][6]

Reductive Amination

This method is ideal for attaching the 2-methylphenethyl group to a nitrogen atom.

Protocol:

  • To a solution of the primary or secondary amine (1.0 eq.) and 2-methylphenylacetaldehyde (1.1 eq.) in methanol, a few drops of acetic acid are added to adjust the pH to 6-7.

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) is added portion-wise, and the reaction is stirred overnight at room temperature.[1]

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This reaction couples a (2-methylphenethyl)zinc halide with an aryl or vinyl halide.

Protocol:

  • Organozinc Reagent Preparation: A solution of 2-methylphenethyl bromide (1.0 eq.) in THF is added to a stirred suspension of activated zinc dust (1.5 eq.). The reaction is initiated with a catalytic amount of iodine and stirred at room temperature until the zinc is consumed.

  • Coupling Reaction: In a separate flask, a palladium catalyst (e.g., Pd(OAc)₂/CPhos, 1-2 mol%) is dissolved in THF. The aryl halide (1.0 eq.) is added, followed by the freshly prepared organozinc solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by GC or TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.[4]

This method involves the coupling of a 2-methylphenethylboronic acid or ester with an aryl or vinyl halide/triflate.

Protocol:

  • A mixture of the aryl halide (1.0 eq.), 2-methylphenethylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) is prepared in a reaction vessel.[5]

  • A degassed solvent system (e.g., toluene/water) is added, and the mixture is heated to 80-100°C under an inert atmosphere until the reaction is complete.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for each of the described methodologies.

Grignard_Reaction A 2-Methylbenzyl Bromide C 2-Methylbenzylmagnesium Bromide A->C Formation of Grignard Reagent B Mg, Et₂O E 2-(2-Methylphenyl)ethanol C->E Nucleophilic Addition D Ethylene Oxide

Caption: Grignard reaction workflow for the synthesis of 2-(2-methylphenyl)ethanol.

Friedel_Crafts_Acylation_Reduction cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction A Benzene D Aryl Ketone Intermediate A->D B 2-Methylphenylacetyl Chloride C AlCl₃ F 1-(2-Methylphenyl)ethylbenzene D->F E Hydrazine Hydrate, KOH

Caption: Two-step synthesis via Friedel-Crafts acylation and Wolff-Kishner reduction.

Reductive_Amination A Amine (R-NH₂) C Imine/Enamine Intermediate A->C Condensation B 2-Methylphenyl- acetaldehyde E Substituted 2-Methylphenethylamine C->E Reduction D NaBH₃CN

Caption: Reductive amination pathway for N-alkylation with the 2-methylphenethyl group.

Cross_Coupling cluster_Negishi Negishi Coupling cluster_Suzuki Suzuki-Miyaura Coupling N1 (2-Methylphenethyl)zinc halide N4 Coupled Product N1->N4 N2 Aryl Halide N3 Pd Catalyst S1 2-Methylphenethyl- boronic acid/ester S4 Coupled Product S1->S4 S2 Aryl Halide S3 Pd Catalyst, Base

Caption: Overview of Negishi and Suzuki-Miyaura cross-coupling strategies.

References

A Comparative Guide to the Synthetic Utility of 1-(2-Bromoethyl)-2-methylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction outcomes, including yield, purity, and efficiency. For researchers and professionals in drug development, fine-tuning molecular architectures to achieve desired biological activity often begins with the strategic choice of substituted aromatic building blocks. This guide provides a comparative analysis of 1-(2-bromoethyl)-2-methylbenzene and its isomers, 1-(2-bromoethyl)-3-methylbenzene and 1-(2-bromoethyl)-4-methylbenzene, focusing on the synthetic advantages conferred by the ortho-methyl substituent.

While direct, side-by-side quantitative comparisons in the literature are scarce, a deep understanding of fundamental organic chemistry principles, such as steric and electronic effects, allows for a robust evaluation of their respective synthetic potential.

The "Ortho-Effect": A Decisive Factor in Reactivity

The primary differentiator for this compound is the "ortho-effect," a combination of steric and electronic influences exerted by the methyl group's proximity to the bromoethyl side chain. This effect can significantly alter the reactivity of the molecule compared to its meta and para isomers.

Steric Hindrance: The ortho-methyl group creates a sterically hindered environment around the benzylic position and the bromine atom. This can influence the regioselectivity of reactions and may favor certain reaction pathways over others. For instance, in reactions where a bulky reagent is used, the approach to the reactive center may be impeded, leading to different product distributions compared to the less hindered meta and para isomers.

Electronic Effects: Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect.[1] This can influence the electron density of the aromatic ring and the stability of reaction intermediates.

Comparative Analysis of Synthetic Reactions

The utility of these isomers as synthetic intermediates is best illustrated by considering their behavior in common organic transformations.

Nucleophilic Substitution (SN2) Reactions: The bromoethyl group is a primary alkyl halide, making it susceptible to SN2 reactions.[2] In such reactions, a nucleophile attacks the carbon atom bonded to the bromine. The steric bulk of the ortho-methyl group in this compound can be expected to moderately hinder the backside attack of the nucleophile, potentially leading to slower reaction rates compared to the meta and para isomers. However, this steric hindrance can also be advantageous in preventing undesirable side reactions.

Elimination (E2) Reactions: The presence of a bulky base can favor E2 elimination to form the corresponding methylstyrene. The steric hindrance from the ortho-methyl group might influence the conformational requirements for the anti-periplanar arrangement needed for E2 elimination, potentially affecting the reaction rate.

Formation of Organometallic Reagents: The formation of Grignard or organolithium reagents is a common application for alkyl halides. The proximity of the ortho-methyl group is unlikely to significantly hinder the insertion of magnesium or lithium into the carbon-bromine bond.

The following table summarizes the anticipated qualitative differences in reactivity among the three isomers.

PropertyThis compound (ortho)1-(2-Bromoethyl)-3-methylbenzene (meta)1-(2-Bromoethyl)-4-methylbenzene (para)
Steric Hindrance at Reactive Center ModerateLowLow
Potential SN2 Reaction Rate Potentially SlowerFasterFaster
Potential for Regioselective Control HigherLowerLower

Visualization of Steric Effects

The following diagram illustrates the difference in steric hindrance around the bromoethyl group for the three isomers.

Caption: Steric environment of the bromoethyl group in the three isomers.

Experimental Protocols

A general procedure for the synthesis of 1-(2-bromoethyl)-methylbenzene isomers involves the bromination of the corresponding 2-methylphenylethanol. The following protocol is a representative example for the synthesis of a related compound, (2-bromoethyl)benzene, which can be adapted for the methylated analogs.[3]

Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol [3]

Materials:

  • 2-Phenylethanol (1 mole)

  • Concentrated Sulfuric Acid (0.5 mole)

  • 48% Hydrobromic Acid (1.25 mole)

  • Sodium Bicarbonate solution (saturated)

  • Calcium Chloride (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cool 1 mole of 2-phenylethanol in an ice bath.

  • Slowly add 0.5 mole of concentrated sulfuric acid with stirring.

  • Add 1.25 mole of 48% hydrobromic acid to the mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling, subject the mixture to steam distillation.

  • Separate the organic layer containing the crude (2-bromoethyl)benzene using a separatory funnel.

  • Wash the crude product twice with a small volume of cold, concentrated sulfuric acid to remove any ether byproduct.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the final product by vacuum distillation.

This procedure can be adapted for the synthesis of the methyl-substituted isomers by starting with the corresponding 2-(2-methylphenyl)ethanol, 2-(3-methylphenyl)ethanol, or 2-(4-methylphenyl)ethanol.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using one of the 1-(2-bromoethyl)-methylbenzene isomers.

Workflow start Start: Reactants reactants 1-(2-Bromoethyl)-methylbenzene isomer + Nucleophile (e.g., Sodium Azide) start->reactants solvent Add Solvent (e.g., DMF or Acetonitrile) reactants->solvent reaction Heat Reaction Mixture (e.g., 60-80 °C) solvent->reaction monitoring Monitor Reaction Progress (e.g., by TLC or GC) reaction->monitoring workup Aqueous Workup: - Quench with water - Extract with organic solvent monitoring->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Final Product purification->product

Caption: Generalized workflow for a nucleophilic substitution reaction.

Conclusion

The choice between this compound and its meta and para isomers in a synthetic route is a strategic one. The ortho-isomer offers unique steric properties that can be exploited to control regioselectivity and potentially minimize side reactions, albeit sometimes at the cost of a slower reaction rate for sterically demanding transformations. In contrast, the meta and para isomers provide a less hindered reactive center, which may be preferable for reactions where steric hindrance is undesirable and rapid conversion is a priority. Ultimately, the optimal choice of isomer will depend on the specific requirements of the target molecule and the reaction conditions employed. For drug development professionals, the subtle structural differences imparted by the methyl group's position can have profound effects on the biological activity of the final compound, making the careful selection of the starting isomer a critical step in the design and synthesis process.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for pharmaceutical intermediates like 1-(2-Bromoethyl)-2-methylbenzene is a critical prerequisite for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Even minute impurities can significantly impact downstream reactions, introduce toxic byproducts, and compromise the stability of the final drug product. This guide provides an objective comparison of the most effective analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

A multi-pronged analytical approach is often employed to gain a comprehensive understanding of a compound's purity profile. The primary techniques utilized for this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy serves as a valuable complementary technique for structural confirmation.

Analytical MethodPrincipleAdvantagesLimitationsTypical Application
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High sensitivity and selectivity for volatile impurities such as residual solvents and synthetic byproducts. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile and semi-volatile organic impurities.
HPLC Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating non-volatile or thermally labile impurities, including isomers and starting material carryover. Excellent for quantitative analysis.[1][2]May require chromophoric impurities for UV detection. Can consume significant amounts of solvents.Routine purity assessment and quantification of non-volatile impurities.[1][2]
qNMR Provides a direct quantitative measure of a compound's purity by comparing the integral of its signals to that of a certified internal standard.[3]Absolute quantification without the need for a specific reference standard of the analyte. Provides detailed structural information. Non-destructive.[3][4]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard and careful experimental setup.Absolute purity determination and structural confirmation.
FTIR Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.Rapid and non-destructive method for confirming the presence of key functional groups and identifying the compound's fingerprint region.Primarily a qualitative technique; not suitable for quantifying impurities unless coupled with other methods.Identity confirmation and detection of major functional group impurities.

Quantitative Data Summary

The following tables summarize typical performance data for the primary analytical techniques used in the purity assessment of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical Impurities Profile by GC-MS

ImpurityPotential SourceTypical Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
TolueneResidual Solvent5.20.10.3
StyreneUnreacted Starting Material6.80.20.6
1-Bromo-2-methylbenzeneByproduct8.50.51.5
1-(1-Bromoethyl)-2-methylbenzeneIsomeric Impurity9.10.51.5

Table 2: HPLC Purity Analysis Performance

ParameterTypical Value
Purity of Main Component> 99.0%
LOD of Impurities0.05 - 0.2 µg/mL
LOQ of Impurities0.15 - 0.6 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 102%

Table 3: qNMR Absolute Purity Determination

ParameterTypical Value
Absolute Purity98.5 - 99.9%
Measurement Uncertainty± 0.5%
Required Sample Amount5 - 20 mg
Analysis Time per Sample~15 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

  • Transfer a portion to a GC vial for analysis.

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-25.1 min: 90-50% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh (to 0.01 mg) a suitable amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

Data Analysis: The absolute purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the chemical identity and the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Experimental Conditions:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

Data Analysis: The resulting spectrum is compared with a reference spectrum of this compound. Key characteristic peaks to be observed include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter Filter Dissolve->Filter Vial GC Vial Filter->Vial Injector Injector Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra Chromatogram->Mass_Spectra Quantification Quantification (Area % Purity) Chromatogram->Quantification Library_Search Library Search Mass_Spectra->Library_Search

Caption: Experimental workflow for GC-MS purity analysis.

Analytical_Technique_Selection Start Purity Analysis of This compound Volatile Are volatile impurities a primary concern? Start->Volatile NonVolatile Are non-volatile impurities a concern? Volatile->NonVolatile No GCMS Use GC-MS for volatile impurity profiling Volatile->GCMS Yes Quantitative Is absolute quantification required? qNMR Use qNMR for absolute purity determination Quantitative->qNMR Yes FTIR Use FTIR for identity confirmation Quantitative->FTIR No NonVolatile->Quantitative No HPLC Use HPLC for non-volatile impurity profiling NonVolatile->HPLC Yes GCMS->NonVolatile qNMR->FTIR HPLC->Quantitative

Caption: Logical decision tree for selecting an analytical technique.

References

Comparative Kinetic Analysis of Reactions Involving 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of nucleophilic substitution and elimination reactions involving 1-(2-Bromoethyl)-2-methylbenzene. Due to the limited availability of direct kinetic data for this specific substrate in the public domain, this analysis establishes a comparative framework using kinetic data from structurally analogous compounds, particularly substituted benzyl bromides. The principles and data presented offer valuable insights into the expected reactivity of this compound and provide a foundation for designing and interpreting kinetic experiments.

Introduction to Reactivity

This compound is a primary alkyl halide with a benzene ring attached to the ethyl chain. This structure allows for competition between nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The presence of the ortho-methyl group on the benzene ring can introduce steric and electronic effects that influence the rates of these reactions compared to unsubstituted phenethyl bromides or other substituted analogues. Nucleophilic substitution at the benzylic position is a fundamental process in organic synthesis, with benzylic halides being particularly reactive due to the stabilization of the transition state by the adjacent aromatic ring.[1]

Data Presentation: Comparative Kinetic Data

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[2]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[2]
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.19[2]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11[2]
m-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.05[2]
o-Nitrobenzyl bromideAnilineVarious45.0Slower than p-isomer[3]
Benzyl bromideThioureaMethanolNot Specified0.0211[2]
Benzyl bromideThioureaEthanolNot Specified0.024[2]
Benzyl bromideThioureaPropan-2-olNot Specified0.0150[2]

Note: The reactivity of this compound is expected to be influenced by the electronic and steric effects of the ortho-methyl group. Generally, electron-donating groups like methyl can slightly increase the rate of S(_N)2 reactions, but steric hindrance from an ortho substituent can decrease the rate.[3]

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable and reproducible kinetic data. Below is a generalized procedure for studying the kinetics of a nucleophilic substitution reaction of a substituted benzyl bromide.

Objective

To determine the second-order rate constant for the reaction of a substituted benzyl bromide (e.g., this compound) with a given nucleophile in a specific solvent at a constant temperature.

Materials
  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, sodium iodide)

  • Solvent (e.g., acetone, ethanol, nitrobenzene) of analytical grade

  • Thermostatted water bath

  • Reaction vessel with a magnetic stirrer

  • Spectrophotometer (e.g., UV-Vis) or conductivity meter

  • Pipettes, volumetric flasks, and other standard laboratory glassware

Procedure
  • Solution Preparation: Prepare stock solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Temperature Control: Equilibrate the stock solutions and the reaction vessel to the desired temperature using a thermostatted water bath.[2]

  • Reaction Initiation: At time t=0, mix known volumes of the pre-heated reactant solutions in the reaction vessel and start the timer.

  • Monitoring the Reaction: Follow the progress of the reaction by monitoring the change in a physical property of the solution over time. Common methods include:

    • Spectrophotometry: If a reactant or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored.[1][4] The concentration can be related to absorbance via the Beer-Lambert law.

    • Conductometry: If the reaction produces or consumes ions, the change in the electrical conductivity of the solution can be measured. The liberation of the bromide ion during the reaction leads to an increase in conductivity.[2]

    • Titration: Aliquots of the reaction mixture can be withdrawn at regular intervals, the reaction quenched (e.g., by rapid cooling or addition of a chemical inhibitor), and the concentration of a reactant or product determined by titration.[5]

  • Data Analysis: The rate constant (k) is determined from the integrated rate law for a second-order reaction:

    1/([A]t - [A]0) = kt (for [A] = [B]) or ln(([B]t[A]0)/([A]t[B]0)) = ([B]0 - [A]0)kt (for [A] ≠ [B])

    A plot of the appropriate concentration function versus time will yield a straight line with a slope equal to k.[6]

Mandatory Visualization

competing_pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant This compound + Nucleophile/Base (Nu⁻/B⁻) transition_sn2 Transition State reactant->transition_sn2 Backside Attack transition_e2 Transition State reactant->transition_e2 Anti-periplanar H abstraction product_sn2 Substitution Product transition_sn2->product_sn2 Inversion of Stereochemistry product_e2 Elimination Product (1-methyl-2-vinylbenzene) transition_e2->product_e2

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

kinetic_workflow start Start prep Prepare Reactant Solutions (Substrate & Nucleophile) start->prep equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Mix Reactants (t=0) equilibrate->mix monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance) mix->monitor data Collect Data Points (Absorbance vs. Time) monitor->data plot Plot Integrated Rate Law (e.g., 1/[A] vs. Time) data->plot analyze Determine Rate Constant (k) from Slope plot->analyze end End analyze->end

References

Validation of a synthetic pathway using 1-(2-Bromoethyl)-2-methylbenzene as a key starting material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic pathways for obtaining 6-methyl-1,2,3,4-tetrahydronaphthalene, a valuable building block in the development of pharmaceuticals and other functional organic molecules. The validation of a synthetic pathway utilizing 1-(2-Bromoethyl)-2-methylbenzene as a key starting material is compared against two alternative and established routes: the catalytic hydrogenation of 2-methylnaphthalene and a multi-step synthesis involving a Wittig reaction and subsequent Friedel-Crafts acylation/reduction.

Executive Summary

The synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene can be effectively achieved through several distinct pathways. The intramolecular Friedel-Crafts alkylation of this compound presents a direct and convergent approach. In comparison, the catalytic hydrogenation of 2-methylnaphthalene offers a high-yield alternative, albeit under high pressure and temperature. A longer, multi-step route commencing with a Wittig reaction provides versatility but with a potential decrease in overall yield. The selection of the optimal pathway will depend on factors such as the availability of starting materials, equipment constraints, and desired final purity.

Comparison of Synthetic Pathways

Parameter Pathway 1: Intramolecular Friedel-Crafts Alkylation Pathway 2: Catalytic Hydrogenation Pathway 3: Wittig Reaction & Cyclization
Key Starting Material This compound2-Methylnaphthaleneo-Tolualdehyde, Diethyl bromoacetate
Overall Yield Good to Excellent (Typical >80%)Excellent (up to 90.8% conversion, 59.7% yield of 6-MT)[1]Moderate (multi-step)
Reaction Steps 113
Key Reagents Lewis Acid (e.g., AlCl₃, SnCl₄)H₂, Ni-NiO/Al₂O₃ catalyst[1]1. NaH, Diethyl bromoacetate2. H₂, Pd/C3. Polyphosphoric acid (PPA)
Reaction Conditions Moderate temperatures (0°C to RT)High temperature (340°C) and pressure (4 MPa)[1]Varied: RT to high temperature for cyclization
Advantages Direct, convergent, mild conditionsHigh yield, atom economicalVersatile, readily available starting materials
Disadvantages Potential for side reactions (e.g., rearrangement), requires stoichiometric Lewis acidRequires specialized high-pressure equipmentMulti-step, potentially lower overall yield

Signaling Pathways and Experimental Workflows

Pathway 1: Intramolecular Friedel-Crafts Alkylation

This pathway involves the Lewis acid-catalyzed intramolecular cyclization of this compound. The Lewis acid facilitates the formation of a carbocation intermediate, which is then attacked by the aromatic ring to form the tetralin structure.

Intramolecular Friedel-Crafts Alkylation start This compound intermediate Carbocation Intermediate start->intermediate + Lewis Acid - Br- product 6-Methyl-1,2,3,4-tetrahydronaphthalene intermediate->product Intramolecular Electrophilic Aromatic Substitution catalyst Lewis Acid (e.g., AlCl3) catalyst->start

Caption: Intramolecular Friedel-Crafts Alkylation Workflow.

Pathway 2: Catalytic Hydrogenation of 2-Methylnaphthalene

This method involves the direct hydrogenation of 2-methylnaphthalene over a heterogeneous catalyst under elevated temperature and pressure.

Catalytic Hydrogenation start 2-Methylnaphthalene product 6-Methyl-1,2,3,4-tetrahydronaphthalene start->product reagents H2, Ni-NiO/Al2O3 catalyst High T, High P reagents->start

Caption: Catalytic Hydrogenation of 2-Methylnaphthalene.

Pathway 3: Wittig Reaction, Hydrogenation, and Friedel-Crafts Acylation/Reduction

This multi-step pathway begins with a Wittig reaction to form an alkene, followed by hydrogenation and an intramolecular Friedel-Crafts acylation to form a tetralone, which is then reduced to the final product.

Wittig Reaction and Cyclization start_wittig o-Tolualdehyde + Diethyl bromoacetate alkene Ethyl 2-(o-tolyl)acrylate start_wittig->alkene Wittig Reaction ester Ethyl 2-(o-tolyl)propanoate alkene->ester Hydrogenation (H2, Pd/C) acid 2-(o-tolyl)propanoic acid ester->acid Hydrolysis tetralone 6-Methyl-1-tetralone acid->tetralone Intramolecular Friedel-Crafts Acylation (PPA) product 6-Methyl-1,2,3,4-tetrahydronaphthalene tetralone->product Reduction (e.g., Clemmensen)

Caption: Multi-step Synthesis via Wittig Reaction.

Experimental Protocols

Pathway 1: Intramolecular Friedel-Crafts Alkylation of this compound

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0°C, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice-cold 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methyl-1,2,3,4-tetrahydronaphthalene.

Pathway 2: Catalytic Hydrogenation of 2-Methylnaphthalene

Materials:

  • 2-Methylnaphthalene

  • NiO/Al₂O₃ catalyst (20 wt. % Ni)

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure: [1]

  • Prepare the Ni-NiO/Al₂O₃ catalyst by reducing NiO/Al₂O₃ at 370°C.[1]

  • In a high-pressure autoclave, charge the reactor with 2-methylnaphthalene and the prepared Ni-NiO/Al₂O₃ catalyst.[1]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 4 MPa with hydrogen and heat to 340°C.[1]

  • Maintain the reaction under these conditions for 8 hours with stirring.[1]

  • After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture.

  • The resulting liquid is a mixture containing 6-methyl-1,2,3,4-tetrahydronaphthalene, which can be purified by distillation. A conversion of 90.8% of 2-methylnaphthalene and a yield of 59.7% of 6-methyl-1,2,3,4-tetrahydronaphthalene can be achieved under these optimized conditions.[1]

Pathway 3: Wittig Reaction, Hydrogenation, and Friedel-Crafts Acylation/Reduction

Step 3a: Wittig Reaction Materials:

  • o-Tolualdehyde

  • Diethyl bromoacetate

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.1 eq) in anhydrous THF at 0°C, add diethyl bromoacetate (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at 0°C.

  • Add a solution of o-tolualdehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 2-(o-tolyl)acrylate.

Step 3b: Hydrogenation Materials:

  • Ethyl 2-(o-tolyl)acrylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve ethyl 2-(o-tolyl)acrylate in ethanol and add 10% Pd/C.

  • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon of hydrogen) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain ethyl 2-(o-tolyl)propanoate.

Step 3c: Intramolecular Friedel-Crafts Acylation and Reduction Materials:

  • Ethyl 2-(o-tolyl)propanoate

  • Sodium Hydroxide solution

  • Hydrochloric Acid

  • Polyphosphoric Acid (PPA)

  • Zinc amalgam (for Clemmensen reduction)

  • Concentrated Hydrochloric Acid

Procedure:

  • Hydrolyze the ester, ethyl 2-(o-tolyl)propanoate, to the corresponding carboxylic acid using a solution of sodium hydroxide followed by acidification with hydrochloric acid.

  • Heat the resulting 2-(o-tolyl)propanoic acid in polyphosphoric acid to effect intramolecular Friedel-Crafts acylation, yielding 6-methyl-1-tetralone.

  • Reduce the tetralone to 6-methyl-1,2,3,4-tetrahydronaphthalene using a standard reduction method such as the Clemmensen reduction (zinc amalgam and concentrated HCl).

Conclusion

The choice of synthetic route to 6-methyl-1,2,3,4-tetrahydronaphthalene is a strategic decision based on available resources and project requirements. The intramolecular Friedel-Crafts alkylation of this compound offers a direct and efficient method. For large-scale production where high yield is paramount and specialized equipment is available, the catalytic hydrogenation of 2-methylnaphthalene is a strong contender. The multi-step synthesis involving a Wittig reaction provides flexibility in analog synthesis but at the cost of overall efficiency. Each pathway has its merits, and this guide provides the necessary data to make an informed decision for your research and development needs.

References

Cost-Effectiveness Analysis of 1-(2-Bromoethyl)-2-methylbenzene in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of large-scale synthetic routes to 1-(2-Bromoethyl)-2-methylbenzene, a key intermediate in the pharmaceutical and fine chemical industries. By objectively comparing alternative synthetic strategies and presenting supporting experimental data, this document aims to inform decision-making for process chemists and researchers in drug development.

Executive Summary

The synthesis of this compound on an industrial scale is primarily achievable through two viable pathways: a Grignard-based approach starting from 2-methylbenzyl chloride and a two-step process involving the formation and subsequent bromination of 2-(2-methylphenyl)ethanol. A third potential, though less direct, route involves the hydroboration-oxidation of 2-methylstyrene. This analysis indicates that the Grignard-based route offers a more direct and potentially more cost-effective solution, contingent on the efficient handling of organometallic reagents at scale. The two-step alcohol bromination method provides a more traditional and potentially safer alternative, with its cost-effectiveness being highly dependent on the price and efficiency of the chosen brominating agent. The hydroboration-oxidation pathway is generally less economically viable for bulk production due to the high cost of borane reagents.

Comparative Analysis of Synthetic Routes

The economic and practical feasibility of each synthetic route is determined by factors including the cost of raw materials, reaction yields, purity of the final product, and the complexity of the process. The following tables provide a quantitative comparison of the primary synthetic pathways.

Table 1: Starting Material Cost Comparison

Starting MaterialTypical Bulk Price (per kg)Supplier Availability
2-Methylbenzyl Chloride~$8.50[1]Readily Available
Ethylene Oxide~$1.00 - $1.50Industrial Gas Suppliers
2-Methylstyrene~$15.00 - $25.00Specialty Chemical Suppliers
Magnesium Turnings~$5.00 - $10.00Readily Available

Table 2: Reagent and Solvent Cost Comparison

Reagent/SolventTypical Bulk Price (per kg/L )Key Considerations
Diethyl Ether (anhydrous)~$5.00 - $10.00Flammable, requires careful handling
Tetrahydrofuran (THF)~$8.00 - $15.00Common Grignard solvent
Phosphorus Tribromide (PBr₃)~$10.00[2]Corrosive, moisture-sensitive
Thionyl Bromide (SOBr₂)~$20.00 - $30.00Reactive, generates gaseous byproducts
Borane-THF complex (1M)~$170.00 per liter[3]Expensive, air and moisture sensitive
Sodium Borohydride~$50.00 - $70.00 per kg[4][5][6]Reducing agent for hydroboration
Boron Trifluoride Etherate~$100.00 - $150.00 per liter[1]Lewis acid catalyst

Table 3: Synthetic Route Performance Comparison

Synthetic RouteKey StepsTypical Overall YieldEstimated PurityKey AdvantagesKey Disadvantages
Route 1: Grignard Reaction 1. Grignard reagent formation2. Reaction with ethylene oxide3. Aqueous workup85-95%>97%High yield, one-pot synthesis of precursorRequires strict anhydrous conditions, handling of reactive organometallics
Route 2: Alcohol Bromination 1. Synthesis of 2-(2-methylphenyl)ethanol2. Bromination with PBr₃ or other agents70-85%>98%More traditional and potentially safer reagentsTwo-step process, corrosive brominating agents, potential for side reactions
Route 3: Hydroboration-Oxidation 1. Hydroboration of 2-methylstyrene2. Oxidation3. Bromination60-75%>98%High regioselectivityHigh cost of borane reagents, multi-step process

Experimental Protocols

Route 1: Grignard Reaction for 2-(2-methylphenyl)ethanol followed by Bromination

Step 1a: Preparation of 2-methylbenzylmagnesium chloride (Grignard Reagent)

  • Materials: Magnesium turnings (1.1 eq), 2-methylbenzyl chloride (1.0 eq), anhydrous diethyl ether or THF.

  • Procedure: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings and a small crystal of iodine (to initiate the reaction). A solution of 2-methylbenzyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction starts, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

Step 1b: Reaction with Ethylene Oxide

  • Materials: 2-methylbenzylmagnesium chloride solution (from Step 1a), ethylene oxide (1.1 eq).

  • Procedure: The Grignard reagent solution is cooled to 0-5 °C in an ice bath. Gaseous ethylene oxide is bubbled through the solution, or a pre-condensed solution of ethylene oxide in an anhydrous solvent is added slowly. The reaction is highly exothermic and the temperature should be carefully controlled. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

Step 1c: Workup and Isolation of 2-(2-methylphenyl)ethanol

  • Procedure: The reaction mixture is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(2-methylphenyl)ethanol. Purification can be achieved by vacuum distillation.

Step 2: Bromination of 2-(2-methylphenyl)ethanol

  • Materials: 2-(2-methylphenyl)ethanol (1.0 eq), phosphorus tribromide (PBr₃, 0.4 eq), anhydrous dichloromethane.

  • Procedure: To a solution of 2-(2-methylphenyl)ethanol in anhydrous dichloromethane at 0 °C under an inert atmosphere, phosphorus tribromide is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude this compound. Purification is achieved by vacuum distillation or column chromatography.[8]

Route 2: Synthesis of 2-(2-methylphenyl)ethanol from 2-Methylbenzyl Chloride and Formaldehyde (Alternative to Grignard)
  • Materials: 2-Methylbenzyl chloride (1.0 eq), zinc dust (2.0 eq), 1,2-dibromoethane (catalytic), chlorotrimethylsilane (catalytic), paraformaldehyde (3.0 eq), THF.

  • Procedure: A flame-dried Schlenk flask is charged with zinc dust and THF. 1,2-Dibromoethane is added, and the mixture is heated to initiate the activation of zinc. After cooling, chlorotrimethylsilane is added, and the mixture is heated again. A solution of 2-methylbenzyl chloride in THF is then added, and the mixture is heated at 70 °C for 2 hours. Paraformaldehyde is then added, and the mixture is heated for an additional 6 hours. The reaction is worked up with saturated ammonium chloride solution, followed by extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product, 2-(2-methylphenyl)ethanol, is purified by column chromatography.[4] (Yield: ~83%)

Mandatory Visualization

G cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Alternative Alcohol Synthesis & Bromination cluster_2 Route 3: Hydroboration-Oxidation A1 2-Methylbenzyl Chloride (~$8.50/kg) B1 Grignard Reagent Formation A1->B1 A2 Magnesium (~$5-10/kg) A2->B1 A3 Ethylene Oxide (~$1-1.5/kg) C1 2-(2-methylphenyl)ethanol (Yield: 85-95%) A3->C1 B1->C1 Reaction with Ethylene Oxide D1 Bromination (PBr3) (~$10/kg) C1->D1 E1 This compound D1->E1 F1 2-Methylbenzyl Chloride (~$8.50/kg) G1 Barbier-type Reaction F1->G1 F2 Zinc, Paraformaldehyde (Higher Cost Reagents) F2->G1 H1 2-(2-methylphenyl)ethanol (Yield: ~83%) G1->H1 I1 Bromination (PBr3) (~$10/kg) H1->I1 J1 This compound I1->J1 K1 2-Methylstyrene (~$15-25/kg) L1 Hydroboration-Oxidation K1->L1 K2 Borane-THF Complex (~$170/L) K2->L1 M1 2-(2-methylphenyl)ethanol (Yield: 60-75%) L1->M1 N1 Bromination (PBr3) (~$10/kg) M1->N1 O1 This compound N1->O1

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion and Recommendations

For large-scale industrial synthesis of this compound, the Grignard-based route (Route 1) appears to be the most cost-effective option. This is primarily due to the high-yielding, one-pot synthesis of the key intermediate, 2-(2-methylphenyl)ethanol, from relatively inexpensive starting materials. However, the successful implementation of this route on a large scale necessitates robust infrastructure for handling highly reactive and moisture-sensitive Grignard reagents safely and efficiently.

Route 2 , involving the bromination of 2-(2-methylphenyl)ethanol synthesized via a Barbier-type reaction, presents a viable alternative. While the yield for the alcohol synthesis is slightly lower and it involves more expensive reagents like zinc and paraformaldehyde, it may be perceived as a safer process by some manufacturers due to the avoidance of large-scale Grignard reagent preparation. The choice of brominating agent in the final step is a critical cost and safety consideration, with PBr₃ offering a balance of reactivity and cost.

Route 3 , the hydroboration-oxidation of 2-methylstyrene, is significantly less cost-effective for bulk production due to the high price of borane reagents. This route is better suited for smaller-scale laboratory syntheses where high regioselectivity is paramount and cost is a secondary concern.

Ultimately, the optimal synthetic strategy will depend on a company's specific manufacturing capabilities, safety protocols, and economic considerations. A thorough process hazard analysis and a detailed cost analysis based on current supplier pricing should be conducted before selecting a route for large-scale production.

References

Safety Operating Guide

Proper Disposal of 1-(2-Bromoethyl)-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(2-Bromoethyl)-2-methylbenzene, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical properties, this substance cannot be discarded as regular waste and requires a dedicated disposal pathway. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for the closely related isomer (2-Bromoethyl)benzene, this compound is harmful if swallowed and causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat and closed-toe shoes.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is its classification as halogenated organic waste. It is critical to segregate this waste stream from non-halogenated organic and aqueous waste to ensure proper treatment and to manage disposal costs effectively.

  • Waste Segregation:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[4]

    • Never mix this compound with non-halogenated solvents or other waste categories.

  • Waste Collection:

    • Collect all waste containing this compound, including residues, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in the designated halogenated waste container.

    • Ensure the container is made of a compatible material, such as polyethylene, as halogenated compounds can produce acids that may corrode metal containers.

    • Keep the waste container securely closed when not in use to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2][5]

  • Disposal:

    • The sole approved disposal method is to transfer the waste to a licensed and approved waste disposal facility.[1][2] The GHS precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant."[6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste.

    • Under no circumstances should this compound be poured down the drain or allowed to enter the environment. [5]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department. For large spills, follow your institution's emergency procedures.

Quantitative Data and Hazard Information

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][2]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[6]
Waste Classification Halogenated Organic Waste[4]

Experimental Protocols for Waste Analysis

There are no standardized experimental protocols specifically for the analysis of this compound in waste streams. However, general methods for the analysis of brominated organic compounds in environmental and waste samples can be adapted. These typically involve chromatographic techniques coupled with mass spectrometry.

General Analytical Approach:

  • Sample Preparation:

    • Extraction: Extraction of the analyte from the waste matrix using a suitable organic solvent (e.g., dichloromethane, toluene).[7] Techniques can include vortexing, ultrasonication, or Soxhlet extraction.[7][8]

    • Clean-up: Removal of interfering substances from the extract. This may involve techniques like solid-phase extraction (SPE) or acid-base washing.[7]

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and effective technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[7][9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile brominated compounds, LC-MS can be an alternative.[7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Segregation and Collection cluster_3 Container Management cluster_4 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Generate Waste Containing This compound A->C B Work in a Ventilated Area (Fume Hood) B->C D Is the waste halogenated? C->D E Collect in 'Halogenated Organic Waste' Container D->E Yes F Segregate from other waste streams D->F Yes G Label Container: 'Hazardous Waste' + Chemical Name E->G H Keep Container Tightly Closed G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Transfer to Licensed Waste Disposal Facility J->K

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(2-Bromoethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(2-Bromoethyl)-2-methylbenzene (CAS No. 16793-90-1), also known as 2-methylphenethyl bromide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates aggregated hazard data for the specified CAS number and detailed safety protocols from SDSs of structurally similar compounds, such as (2-Bromoethyl)benzene. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A comprehensive approach to personal protective equipment is mandatory to mitigate these risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Chemical safety gogglesNitrile or other chemical-resistant glovesFlame-resistant lab coatNot required if handled in a certified chemical fume hood
Solution Preparation & Transfers Chemical safety goggles and a face shieldNitrile or other chemical-resistant glovesFlame-resistant lab coat and a chemical-resistant apronNot required if handled in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)
Emergency (e.g., Fire) Full-face SCBAHeavy-duty, chemical-resistant glovesFull protective gear, including a chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Designated Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Safety Equipment: Ensure easy access to a fully functional eyewash station and safety shower.[3]

    • Gather Materials: Before starting, assemble all necessary PPE, spill containment materials (such as inert absorbent), and labeled waste containers.

  • Handling:

    • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

    • Aerosol Prevention: Handle the substance in a manner that minimizes the generation of aerosols.

    • Ignition Sources: Keep away from heat, sparks, and open flames.[3][4]

    • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage Plan

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.[2][7]

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][7]

    • Contaminated Materials: Dispose of any items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, as hazardous waste in a separate, labeled container.

  • Container Management:

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

    • Closure: Keep waste containers tightly sealed when not in use.[6][8]

  • Disposal Pathway:

    • Professional Service: Arrange for the disposal of all waste through a licensed professional waste disposal service.

    • Environmental Protection: Do not dispose of this chemical down the drain or into the environment.[8]

Experimental Protocols and Data

No specific experimental protocols were cited in the provided safety information. Researchers should develop detailed, risk-assessed protocols for any experimental use of this compound.

Quantitative Data

Due to the lack of a specific SDS, quantitative data such as occupational exposure limits and specific glove breakthrough times are not available for this compound. The following table provides relevant physical and chemical properties based on available information for structurally similar compounds.

PropertyValueSource
Molecular Formula C₉H₁₁BrECHEMI
CAS Number 16793-90-1ECHEMI
Hazard Statements H302, H315, H319, H335ECHEMI

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep 1. Don PPE Area 2. Prepare Fume Hood Prep->Area Materials 3. Assemble Materials Area->Materials Handling 4. Perform Experiment Materials->Handling Decon 5. Decontaminate Work Area Handling->Decon Store 6. Store Chemical Decon->Store Doff 7. Doff PPE Store->Doff Segregate 8. Segregate Waste Doff->Segregate Dispose 9. Professional Disposal Segregate->Dispose

References

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Feasible Synthetic Routes

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1-(2-Bromoethyl)-2-methylbenzene
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1-(2-Bromoethyl)-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.